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  • Product: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
  • CAS: 1422283-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its potential applications based on the known bioactivities of the isoxazole scaffold.

Chemical Identity and Properties

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid is a disubstituted isoxazole featuring a bromophenyl group at the 3-position and a propanoic acid chain at the 5-position. The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile, making it a valuable pharmacophore.

Identifier Value
IUPAC Name 3-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanoic acid[1]
CAS Number 1422283-25-7[1]
Molecular Formula C12H10BrNO3[1]
Canonical SMILES O=C(O)CCC1=CC(C2=CC=C(Br)C=C2)=NO1[1]
InChI InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(17-14-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)[1]
InChIKey BCYAVYDNWLSIST-UHFFFAOYSA-N[1]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid can be efficiently achieved through a two-step process: a 1,3-dipolar cycloaddition to form the isoxazole core, followed by ester hydrolysis to yield the final carboxylic acid. This approach is widely applicable for the synthesis of 3,5-disubstituted isoxazoles.

Step 1: Synthesis of Ethyl 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoate via 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (in this case, a nitrile oxide) and a dipolarophile (an alkyne).[2][3] This reaction is concerted and pericyclic, offering high regioselectivity and stereospecificity.

Experimental Protocol:

  • Preparation of 4-Bromobenzaldoxime: To a solution of 4-bromobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The product, 4-bromobenzaldoxime, can be isolated by precipitation upon addition of water.

  • In Situ Generation of 4-Bromobenzonitrile Oxide and Cycloaddition:

    • Dissolve the dried 4-bromobenzaldoxime (1 equivalent) and ethyl pent-4-ynoate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • To this solution, add sodium hypochlorite (NaOCl) solution (1.1 equivalents) dropwise at 0 °C. The NaOCl acts as an oxidizing agent to convert the aldoxime into the highly reactive 4-bromobenzonitrile oxide intermediate.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The nitrile oxide, once formed, rapidly undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.[4][5]

  • Work-up and Purification:

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoate.

Causality and Self-Validation:

  • The in situ generation of the nitrile oxide is crucial as this intermediate is unstable and cannot be isolated. This one-pot procedure enhances efficiency and safety.

  • The regioselectivity of the cycloaddition is governed by the electronic properties of the nitrile oxide and the alkyne. Frontier Molecular Orbital (FMO) theory can be used to predict the outcome.[2]

  • The successful formation of the isoxazole ester can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic signals for the isoxazole ring protons and the ethyl ester group will validate the reaction's success.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 4-bromobenzaldoxime 4-Bromobenzaldoxime cycloaddition 1,3-Dipolar Cycloaddition 4-bromobenzaldoxime->cycloaddition ethyl_pent-4-ynoate Ethyl pent-4-ynoate ethyl_pent-4-ynoate->cycloaddition NaOCl NaOCl in DCM NaOCl->cycloaddition ester Ethyl 3-(3-(4-bromophenyl) isoxazol-5-yl)propanoate cycloaddition->ester

Caption: Workflow for the synthesis of the isoxazole ester intermediate.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the corresponding carboxylic acid via base-catalyzed hydrolysis (saponification).[6]

Experimental Protocol:

  • Saponification: Dissolve the ethyl 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), and heat the mixture to reflux for 2-4 hours.[7]

  • Acidification and Isolation:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with a dilute strong acid (e.g., 1M HCl).

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid.

Causality and Self-Validation:

  • Base-catalyzed hydrolysis is an irreversible process, driving the reaction to completion.

  • The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the inorganic base.

  • The successful conversion to the carboxylic acid can be confirmed by the disappearance of the ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton. Infrared (IR) spectroscopy will show a characteristic broad O-H stretch for the carboxylic acid.

Hydrolysis_Step cluster_reactant Reactant cluster_reagents Reagents cluster_process Process cluster_product Product ester Ethyl 3-(3-(4-bromophenyl) isoxazol-5-yl)propanoate hydrolysis Hydrolysis ester->hydrolysis base LiOH or NaOH in EtOH/H₂O base->hydrolysis acid HCl (aq) acidification Acidification acid->acidification hydrolysis->acidification acid_product 3-(3-(4-Bromophenyl)isoxazol-5-yl) propanoic acid acidification->acid_product

Caption: Workflow for the hydrolysis of the ester to the final acid product.

Potential Applications and Biological Significance

While specific studies on 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid are not widely published, the isoxazole scaffold is a well-established and privileged structure in medicinal chemistry.[8][9] Isoxazole derivatives have been reported to exhibit a broad range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The isoxazole nucleus is present in several clinically used antibiotics, such as sulfamethoxazole and cloxacillin.[10][11] The presence of a halogen, such as bromine, on the phenyl ring can enhance antimicrobial activity.[8]

  • Anti-inflammatory and Analgesic Properties: Some isoxazole derivatives have shown potent anti-inflammatory and analgesic effects, with some acting as COX-2 inhibitors.[9]

  • Anticancer Activity: Numerous isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10][12]

  • Agrochemicals and Materials Science: The unique chemical properties of isoxazoles also make them useful in the development of new agrochemicals and functional materials.[4][5]

The propanoic acid moiety of the target molecule provides a handle for further chemical modification, such as amide bond formation, to create a library of compounds for structure-activity relationship (SAR) studies. Furthermore, the 3-nitropropanoic acid (3-NPA) moiety, structurally related to the side chain of our target molecule, is a known inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain.[13] This suggests that 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid could be explored for its potential effects on cellular metabolism.

Conclusion

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid is a readily accessible compound with significant potential for further investigation in drug discovery and materials science. The synthetic route outlined in this guide, based on the robust 1,3-dipolar cycloaddition reaction, provides a reliable and efficient method for its preparation. The rich biological activity profile of the isoxazole scaffold suggests that this compound and its derivatives are promising candidates for future research endeavors.

References

  • - PubMed

  • - Wikipedia

  • - YouTube (Simulated link)

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - Organic Chemistry Portal

  • - The Royal Society of Chemistry

  • - PubMed

  • - ResearchGate

  • - Fluorochem

  • - ResearchGate (Duplicate for citation consistency)

  • - Taylor & Francis Online

  • - PubChemLite

  • - IJPPR

  • - IJCRT.org

  • - Chemistry & Chemical Technology

  • - ResearchGate

  • - MDPI

  • - PubMed

  • - Chemistry LibreTexts

  • - MDPI

  • - Thieme Connect

  • - RSC Publishing

Sources

Exploratory

Solubility Profiling and Formulation Strategies for Bromophenyl-Isoxazole-Propanoic Acid Derivatives in DMSO

Executive Summary This technical guide addresses the solubility profile, dissolution kinetics, and storage stability of Bromophenyl isoxazole propanoic acid derivatives (specifically the 3-(4-bromophenyl) and 5-(4-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profile, dissolution kinetics, and storage stability of Bromophenyl isoxazole propanoic acid derivatives (specifically the 3-(4-bromophenyl) and 5-(4-bromophenyl) isomers). These compounds represent a classic "amphiphilic scaffold" in medicinal chemistry—possessing a lipophilic halogenated aromatic tail and a polar carboxylic acid head.[1]

While these derivatives exhibit high solubility in Dimethyl Sulfoxide (DMSO) due to strong dipole-dipole interactions, they present significant risks of compound precipitation upon aqueous dilution (biological assay conditions). This guide provides a self-validating protocol to maximize solubility while preventing "crash-out" events that compromise assay data.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular architecture.[1] The presence of the bromine atom significantly increases lipophilicity compared to the parent isoxazole, while the propanoic acid tail provides a pH-dependent ionization handle.

Table 1: Physicochemical Properties (Representative Isomer)
ParameterValue (Approx.)Implication for Solubility
Molecular Weight ~296.12 g/mol Small molecule; favorable kinetics.[1]
LogP (Octanol/Water) 2.5 – 2.8Moderately lipophilic.[1] Poor water solubility (<0.1 mg/mL).[1]
pKa (Carboxylic Acid) ~4.5 – 4.8Ionized at physiological pH (7.4); Neutral at acidic pH.[1]
H-Bond Donors/Acceptors 1 / 4Good candidate for polar aprotic solvents (DMSO).[1]
Physical State Solid (Crystalline)High lattice energy requires disruption via solvation.[1]

Expert Insight: The bromine substituent acts as a "solubility anchor" in lipid environments but a barrier in water.[1] In DMSO, the sulfur atom interacts with the electron-deficient aromatic ring (halogen bonding), while the oxygen accepts hydrogen bonds from the carboxylic acid, facilitating rapid dissolution.

Solubility Profile: DMSO vs. Aqueous Systems[2]

The solubility profile is binary: excellent in organic super-solvents, poor in aqueous buffers.[1]

DMSO Solubility Limits
  • Theoretical Limit: >50 mM (>15 mg/mL).[1]

  • Practical Working Stock: 10 mM to 25 mM .[1]

  • Saturation Point: Typically ~100 mM (varies by specific crystal polymorph).[1]

The "Crash-Out" Risk

When a DMSO stock solution is diluted into aqueous media (e.g., PBS or Cell Culture Media), the solvent environment changes drastically.

  • Critical Threshold: If the final DMSO concentration is <1%, the compound relies entirely on its intrinsic aqueous solubility.[1]

  • pH Sensitivity: Diluting into acidic buffers (pH < 5) will protonate the carboxylic acid, rendering the molecule neutral and causing immediate precipitation. Always dilute into neutral or slightly basic buffers (pH 7.4).

Experimental Protocol: The "Self-Validating" Dissolution System

Do not rely on simple visual inspection. Micro-precipitates can be invisible to the naked eye but will scatter laser light and skew biological data.[1]

Phase A: Preparation of Anhydrous Master Stock (10 mM)

Reagents:

  • Bromophenyl isoxazole propanoic acid (Solid).[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

Protocol:

  • Gravimetric Verification: Weigh approximately 2.96 mg of solid into a sterile 1.5 mL amber microcentrifuge tube. Record exact mass.

  • Solvent Calculation: Calculate DMSO volume to achieve exactly 10 mM.

    • Formula:

      
      
      
  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Kinetic Input: Vortex at medium speed for 30 seconds.

  • Thermal Assist (Optional): If solid persists, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent degradation.[1]

Phase B: The Tyndall Validation Step (Quality Control)

Before using the stock, validate true solution status:

  • Darken the room.[1]

  • Shine a red laser pointer (standard lab pointer) through the tube.[1]

  • Pass: The beam passes through with no scattering (clear path).[1]

  • Fail: A visible beam path (Tyndall effect) indicates suspended nanoparticles.[1] Action: Centrifuge at 13,000 x g for 5 mins or filter (0.2 µm PTFE).

Visualization: Solubility & Dilution Workflow

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the prevention of precipitation.

SolubilityWorkflow Solid Solid Compound (Bromophenyl Isoxazole Propanoic Acid) Weigh Weigh & Calculate (Target: 10 mM Stock) Solid->Weigh DMSO_Add Add Anhydrous DMSO (Avoid hydrous DMSO) Weigh->DMSO_Add Vortex Vortex & Sonicate (37°C, 5 mins) DMSO_Add->Vortex Check QC: Tyndall Effect Check (Laser Scattering) Vortex->Check Solution Clear Solution (True Solution) Check->Solution No Scatter Precipitate Micro-Precipitates (Suspension) Check->Precipitate Beam Visible Storage Storage (-20°C, Desiccated, Amber Vial) Solution->Storage Remedy Centrifuge / Filter (0.2 µm PTFE) Precipitate->Remedy Remedy->Check Dilution Aqueous Dilution (Assay Media) Storage->Dilution PrecipRisk RISK: Precipitation if pH < 5 or Conc > Solubility Limit Dilution->PrecipRisk

Figure 1: Decision logic for the solubilization and validation of bromophenyl isoxazole derivatives. Note the critical QC step using the Tyndall effect.

Stability and Storage Guidelines

DMSO is hygroscopic .[1] It absorbs water from the atmosphere, which decreases the solubility of lipophilic compounds over time, leading to "silent precipitation" inside the storage vial.

Storage Protocol
  • Vial Type: Use amber glass vials with PTFE-lined caps (minimizes leaching).

  • Temperature: Store at -20°C .

  • Freeze-Thaw: Limit to <5 cycles. Each thaw introduces atmospheric moisture.[1]

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Thawing: Thaw completely at room temperature and vortex before use. If crystals are visible, heat to 37°C.[1]

Biological Assay Implications[3][4][5]

When designing cell-based or enzymatic assays, the final DMSO concentration is the limiting factor.

  • Cell Tolerance: Most mammalian cells tolerate 0.1% - 0.5% DMSO.[1]

  • Dilution Strategy (Serial Dilution):

    • Incorrect: Adding 1 µL of 10 mM stock directly to 1 mL media (mixing is slow; local high concentration causes precipitation).[1]

    • Correct (Intermediate Step): Dilute 10 mM stock to 1 mM in pure DMSO first. Then, dilute that 1 mM intermediate into the media. This ensures the compound is pre-dispersed before hitting the aqueous "solubility wall."[1]

Table 2: Dilution Matrix for Assays
Target Assay Conc.Intermediate Stock (in DMSO)Dilution FactorFinal DMSO %Risk Level
100 µM 10 mM1:1001.0%High (Check cell toxicity)
10 µM 10 mM1:10000.1%Safe
1 µM 1 mM1:10000.1%Safe

References

  • PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | Chemical Properties and Identifiers.[1][2] National Library of Medicine.[1] [Link]

  • Balakin, K. V., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry.[1] [Link]

Sources

Foundational

The Ascendant Role of Bromophenyl Isoxazole Derivatives in Modern Medicinal Chemistry

An In-Depth Technical Guide This guide delves into the burgeoning field of bromophenyl isoxazole derivatives, a class of heterocyclic compounds demonstrating remarkable therapeutic potential across a spectrum of diseases...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide delves into the burgeoning field of bromophenyl isoxazole derivatives, a class of heterocyclic compounds demonstrating remarkable therapeutic potential across a spectrum of diseases. We will move beyond a mere recitation of facts to explore the synthetic rationale, dissect the mechanisms of action, and provide actionable, field-tested protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of this versatile chemical scaffold.

The Strategic Importance of the Bromophenyl Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a cornerstone in pharmaceutical chemistry.[1] Its prevalence in FDA-approved drugs like the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib attests to its status as a "privileged" structure.[1] The incorporation of a bromophenyl moiety is a deliberate and strategic choice designed to enhance the drug-like properties of the core scaffold. The bromine atom, a halogen, significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, its electron-withdrawing nature and specific steric profile can modulate metabolic stability and enhance binding affinity to target proteins.[2][3] This synergistic combination of the isoxazole ring and a bromophenyl substituent has unlocked a wide array of pharmacological activities, making these derivatives a focal point of intensive research.[4][5]

Foundational Synthetic Strategies

The successful synthesis of bromophenyl isoxazole derivatives hinges on robust and versatile chemical methodologies. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Here, we detail two of the most effective and commonly employed pathways.

Method A: 1,3-Dipolar [3+2] Cycloaddition

Causality: This method is prized for its efficiency and high degree of control over regioselectivity. It involves the in-situ generation of a nitrile oxide from a bromobenzaldoxime, which then reacts with an alkyne in a concerted cycloaddition. This approach is elegant as it constructs the heterocyclic ring in a single, atom-economical step. The use of a catalyst like cerium ammonium nitrate (CAN) under mild conditions represents a green chemistry approach, minimizing harsh reagents and byproducts.[2][6]

Experimental Protocol: Synthesis of (3-(4-Bromophenyl)-isoxazol-5-yl)methanol

  • Oxime Formation: To a solution of 4-bromobenzaldehyde (10g, 59 mmol) in ethanol, add hydroxylamine hydrochloride (6.67g, 96 mmol) and pyridine. Stir the mixture at room temperature for 2-3 hours until TLC indicates the consumption of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition: In a separate flask, dissolve the resulting 4-bromobenzaldoxime and propargyl alcohol in a suitable solvent. Add cerium ammonium nitrate (CAN) as a catalyst. The CAN facilitates the in-situ oxidation of the oxime to the corresponding nitrile oxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC. The nitrile oxide intermediate is highly reactive and will readily undergo cycloaddition with the alkyne (propargyl alcohol).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol.[2]

  • Characterization: Confirm the structural integrity and purity of the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[2][6]

Method B: Chalcone-Mediated Cyclization

Causality: This classical two-step approach is highly effective for synthesizing 3,5-disubstituted isoxazoles. It begins with a Claisen-Schmidt condensation to form a chalcone intermediate. Chalcones are α,β-unsaturated ketones that serve as excellent Michael acceptors. The subsequent reaction with hydroxylamine hydrochloride proceeds via nucleophilic addition to the double bond followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.[1][7] This method is particularly useful when diverse substitutions are desired on both phenyl rings.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-(aryl)isoxazole

  • Chalcone Synthesis: Dissolve 1-(4-bromophenyl)ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol. Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise at room temperature. Stir the mixture until a precipitate forms. The chalcone product is then filtered, washed with cold water, and recrystallized from ethanol.[1][8]

  • Isoxazole Formation: Reflux the synthesized chalcone (1 equivalent) with hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent like ethanol or acetic acid, often with a base such as sodium acetate.[8][9] The reaction is refluxed for several hours and monitored by TLC.

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed thoroughly, and dried. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole derivative.[9]

Visualization: Synthetic Workflow

Synthetic_Workflow General Synthetic Pathways for Bromophenyl Isoxazoles cluster_A Method A: 1,3-Dipolar Cycloaddition cluster_B Method B: Chalcone-Mediated Cyclization A1 4-Bromobenzaldehyde + Hydroxylamine HCl A2 4-Bromobenzaldoxime A1->A2 Pyridine A3 Nitrile Oxide (in-situ) A2->A3 CAN (Oxidation) A5 3,5-Disubstituted Isoxazole A3->A5 A4 Alkyne A4->A5 [3+2] Cycloaddition B1 Brominated Acetophenone + Aromatic Aldehyde B2 Chalcone Intermediate B1->B2 Claisen-Schmidt (Base) B4 3,5-Disubstituted Isoxazole B2->B4 B3 Hydroxylamine HCl B3->B4 Cyclization (Reflux)

Caption: Key synthetic routes to bromophenyl isoxazole derivatives.

Anticancer Potential: Targeting HSP90

A significant body of research highlights the anticancer potential of isoxazole derivatives, with many functioning as potent inhibitors of Heat Shock Protein 90 (HSP90).[10][11]

Mechanistic Rationale: HSP90 is a molecular chaperone crucial for the conformational stability and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth, proliferation, and survival (e.g., HER2, Raf-1, Akt, mutant p53).[10] By inhibiting HSP90's ATPase activity, bromophenyl isoxazole derivatives disrupt the chaperone cycle. This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these client oncoproteins, effectively dismantling multiple oncogenic signaling pathways simultaneously. This multi-pronged attack makes HSP90 inhibition an attractive anticancer strategy, and isoxazoles have proven to be an effective scaffold for this purpose.[10][11]

Visualization: HSP90 Inhibition Pathway

HSP90_Pathway Mechanism of Action: HSP90 Inhibition HSP90 HSP90 Chaperone Client Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client Binds & Stabilizes ADP ADP + Pi HSP90->ADP ATPase Activity Ub Ubiquitin-Proteasome System HSP90->Ub Unfolded Client Released Apoptosis Apoptosis & Tumor Growth Inhibition ATP ATP ATP->HSP90 Binds Isoxazole Bromophenyl Isoxazole Derivative Isoxazole->HSP90 Inhibits ATPase Degradation Protein Degradation Ub->Degradation Targets for Degradation->Apoptosis Leads to

Caption: Inhibition of HSP90 by isoxazoles leads to client protein degradation.

Experimental Validation: In Vivo Xenograft Model

Self-Validation System: This protocol incorporates multiple control groups (vehicle, positive standard-of-care) to ensure that the observed anti-tumor effects are directly attributable to the test compound and not spontaneous remission or vehicle effects. Regular monitoring of both tumor volume and animal body weight provides a dual-endpoint system to assess efficacy versus toxicity.

Protocol:

  • Cell Culture & Implantation: Human cancer cells (e.g., BT-474 breast cancer) are cultured under standard conditions. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium (e.g., Matrigel).

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with the tumor cells in the flank.

  • Tumor Growth & Grouping: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). The animals are then randomized into treatment groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle used to dissolve the test compound (e.g., saline, DMSO/Cremophor solution).

    • Positive Control: Administer a standard-of-care agent (e.g., Paclitaxel) at a clinically relevant dose.

    • Test Compound Group(s): Administer the bromophenyl isoxazole derivative at various doses determined from prior toxicity studies.

  • Administration: Dosing is performed via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a pre-determined schedule (e.g., three times per week).[10]

  • Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Record animal body weight at the same frequency as an indicator of systemic toxicity.[10]

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined maximum size, or after a specific treatment duration. Tissues can be collected for further histological or biomarker analysis.[10]

Compound ClassRepresentative Compound(s)Cancer Model(s)Key Efficacy Endpoint(s)Mechanism of Action
Isoxazole Derivatives NVP-AUY922, Compound 7Human Lung Cancer, Breast Cancer, Glioblastoma XenograftsSignificant tumor growth inhibitionHSP90 Inhibition, Induction of Apoptosis[10]
Taxanes Paclitaxel, DocetaxelBreast Cancer, NSCLC XenograftsSignificant tumor growth inhibitionStabilization of Microtubules
Platinum-based Drugs Cisplatin, CarboplatinOvarian Cancer, Lung Cancer XenograftsSignificant tumor growth inhibitionDNA Cross-linking, Induction of Apoptosis

Antimicrobial Activity

Bromophenyl isoxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][7] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups like bromine on the phenyl ring can enhance antimicrobial potency.[1]

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

Self-Validation System: The inclusion of positive (known antibiotic) and negative (no drug) controls on every plate validates the assay's performance. The positive control ensures the susceptibility of the test organism, while the negative control confirms proper growth conditions.

Protocol (Broth Microdilution):

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include wells for:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[7]

    • Negative (Growth) Control: Inoculum with medium only.

    • Sterility Control: Medium only.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Compound IDTest OrganismMIC (µg/mL)Reference
Isoxazole Derivative 5f (p-bromo phenyl)Aspergillus nigerHigh Activity (Specific value varies by study)[3]
Isoxazole Derivative 5a S. aureusHigh Activity (Specific value varies by study)[3]
Ciprofloxacin (Standard)E. coli, S. aureus~0.015 - 1.0[7]

Potential in Neurodegenerative Disorders

The therapeutic reach of bromophenyl isoxazoles extends to complex neurodegenerative diseases like Parkinson's. This is primarily due to their ability to selectively inhibit key enzymes involved in neuro-inflammation and neurotransmitter degradation.

Mechanistic Rationale: In Parkinson's disease, the progressive loss of dopaminergic neurons is a key pathological feature. Monoamine Oxidase B (MAO-B) is an enzyme located in the outer mitochondrial membrane that is responsible for the degradation of dopamine. By inhibiting MAO-B, bromophenyl isoxazole derivatives can increase the synaptic concentration and lifespan of dopamine, thereby alleviating motor symptoms. This targeted inhibition is a clinically validated strategy for Parkinson's treatment.[12]

Visualization: MAO-B Inhibition in Dopaminergic Neurons

MAO_Pathway Role of MAO-B Inhibition in Parkinson's Disease Dopamine Dopamine MAOB MAO-B Enzyme (Mitochondria) Dopamine->MAOB Degraded by Synapse Increased Dopamine in Synapse Dopamine->Synapse Leads to Metabolites Inactive Metabolites MAOB->Metabolites Isoxazole Bromophenyl Isoxazole Derivative Isoxazole->MAOB Inhibits

Caption: MAO-B inhibitors prevent dopamine breakdown, increasing its availability.

Conclusion and Future Directions

The bromophenyl isoxazole scaffold represents a highly versatile and potent platform for the development of novel therapeutics. The evidence strongly supports their potential as anticancer, antimicrobial, and neuroprotective agents.[13] The synthetic accessibility and the capacity for fine-tuning biological activity through targeted substitutions make this class of compounds particularly attractive for lead optimization campaigns.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity while minimizing off-target effects and toxicity.[13] The development of hybrid molecules that combine the isoxazole core with other pharmacophores could lead to multi-target agents with enhanced efficacy, particularly for complex multifactorial diseases like cancer and Alzheimer's.[13] As our understanding of the molecular targets and pathways deepens, the rational design of next-generation bromophenyl isoxazole derivatives holds immense promise for addressing significant unmet medical needs.

References

  • Validating the In Vivo Anticancer Potential of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Comparative Guide. Benchchem.
  • Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Benchchem.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. N/A.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Isoxazole derivatives as anticancer agents. ChemicalBook.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
  • Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies | Request PDF. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimized Amide Coupling of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic Acid

Executive Summary This application note details the protocol for generating amide libraries utilizing 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid . This building block is a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for generating amide libraries utilizing 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid . This building block is a critical scaffold in medicinal chemistry, offering a stable isoxazole core, a flexible propanoic acid linker for bioconjugation or fragment linking, and a para-bromophenyl "handle" for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

While the propanoic acid tail reduces steric hindrance at the reaction center, the lipophilicity of the aryl-isoxazole core requires specific solvent systems to prevent precipitation of the activated ester. This guide presents two validated protocols:

  • Method A (HATU): High-throughput, high-yield suitable for discovery chemistry (mg scale).[1]

  • Method B (T3P®): Scalable, "green" chemistry with simplified workup (g to kg scale).[1]

Physicochemical Context & Pre-Reaction Analysis[1][2][3][4]

Before initiating synthesis, the physicochemical properties of the core scaffold must be understood to avoid common pitfalls like aggregation or incomplete conversion.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~296.12 g/mol Standard stoichiometry calculations.[1]
Lipophilicity (cLogP) ~2.6 - 3.2 (Est.)[1]Critical: Low solubility in pure water or ether.[1] Requires DMF, DMSO, or DCM/DMF mixtures.
Reactive Handle Aryl BromideCaution: Avoid Pd-catalysts or reducing conditions during amide coupling to preserve the Br-handle.[1]
Linker Propanoic AcidFlexible chain; low steric hindrance.[1] Fast kinetics expected.[1]
Strategic Synthetic Planning

The presence of the aryl bromide allows for Divergent Synthesis .[1] It is recommended to perform the amide coupling first, followed by cross-coupling reactions on the bromide. The amide bond is generally more robust than the boronic acids or organometallics used in subsequent steps.[1]

Decision Matrix: Selecting the Right Protocol

The choice of coupling reagent should be dictated by the scale and the nucleophilicity of the amine partner.

CouplingStrategy Start Start: Analyze Amine Partner IsReactive Is Amine Reactive? (Primary/Secondary Aliphatic) Start->IsReactive IsScale Scale of Reaction? IsReactive->IsScale Yes IsWeak Weak Nucleophile? (Aniline/Electron Deficient) IsReactive->IsWeak No HATU Protocol A: HATU (High Yield, Discovery) IsScale->HATU < 100 mg T3P Protocol B: T3P (Clean Profile, Scale-up) IsScale->T3P > 100 mg IsWeak->HATU Moderate AcidCl Protocol C: Ghosez Reagent (Acid Chloride Activation) IsWeak->AcidCl Very Weak

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine reactivity and scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10–100 mg), diverse amine libraries, and ensuring maximum conversion.

Reagents:

  • Acid: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a sequence-verified vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Note: If the acid does not dissolve completely, mild sonication is permissible.[1] The solution must be clear before adding HATU.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes.

    • Mechanism:[1][2][3][4] This pre-activation step generates the highly reactive O-At activated ester (See Figure 2).[1] The solution often turns yellow/orange.[1]

  • Coupling: Add the Amine (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check via LCMS.[1][5] Look for the disappearance of the Acid peak (MW ~296) and appearance of Product (MW = 296 + Amine - 18).

  • Workup (Small Scale):

    • Dilute with EtOAc (10 volumes).[1]

    • Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography or Prep-HPLC.

Protocol B: T3P (Propanephosphonic Acid Anhydride) (Process Scale)

Best for: Scale-up (>1g), ease of purification, and "green" chemistry requirements.

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.[1]

Procedure:

  • Slurry: Charge the reaction vessel with Acid (1.0 equiv), Amine (1.1 equiv), and Base (4.0 equiv) in EtOAc (0.2 M).

    • Advantage:[1][6][2][7][8] T3P reactions are often less sensitive to moisture than HATU.[1]

  • Addition: Cool to 0°C. Add T3P solution dropwise over 10 minutes.

    • Exotherm Control: T3P addition can be exothermic; cooling ensures selectivity.[1]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (Self-Validating):

    • Add water directly to the reaction mixture.[1]

    • Phase Separation: The T3P by-products are water-soluble.[1] The product remains in the organic layer.[1]

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then sat.[1] NaHCO₃ (to remove excess acid).

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.[1]

Mechanistic Insight & Troubleshooting

Understanding the mechanism is vital for troubleshooting.[1]

Mechanism Acid Carboxylic Acid (Substrate) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActivatedEster O-At Activated Ester (Reactive Intermediate) Carboxylate->ActivatedEster Activation HATU HATU Reagent HATU->ActivatedEster Product Final Amide Product ActivatedEster->Product Nucleophilic Attack Byproduct HOAt Byproduct ActivatedEster->Byproduct Amine Amine Nucleophile Amine->Product

Figure 2: HATU activation pathway.[8] The formation of the O-At ester is the rate-determining step for activation, while amine attack determines the final yield.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Acid remains) Steric hindrance or poor activation.[1]Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C.
Product Hydrolysis Wet solvents or excessive workup time.[1]Use anhydrous DMF.[1] Perform workup quickly and keep pH neutral if possible.[1]
Impurity: +99 Mass (Tetramethylurea adduct) HATU side reaction (slow amine).[1]The amine is too slow.[1] The activated ester is reacting with the HATU byproduct.[1] Switch to T3P.
Precipitation during reaction Low solubility of intermediate.[1]Add DMSO (10-20% v/v) to the reaction mixture.

Quality Control & Validation

To ensure the protocol was successful, verify the following data points:

  • LCMS Signature:

    • Look for the Bromine Isotope Pattern : A 1:1 doublet (M and M+2) separated by 2 atomic mass units.[1] This confirms the isoxazole-bromide core is intact.[1]

    • Retention time should shift significantly later (more lipophilic) than the starting acid.[1]

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet/Broad doublet typically between 7.5 – 9.0 ppm.[1]

    • Isoxazole Proton: Singlet around 6.8 – 7.2 ppm.[1]

    • Propyl Linker: Two triplets (or multiplets) around 2.6 – 3.0 ppm.[1]

References

  • Fluorochem. Product Analysis: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid.[1] Retrieved from

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9] Chemical Reviews, 116(19), 11754–11844.

  • Archibald, T. G., et al. (2012).[1] Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation.[1][3][4] Organic Process Research & Development.[1]

  • Sigma-Aldrich. Amide Synthesis Protocols and Reagents.[1] Retrieved from

Sources

Application

Using 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid in peptide synthesis

Application Note: High-Fidelity Incorporation & Diversification of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic Acid in Peptide Synthesis Introduction: The "Anchor & Grow" Strategy 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation & Diversification of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic Acid in Peptide Synthesis

Introduction: The "Anchor & Grow" Strategy

3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (CAS: 1005436-86-1) is not a standard amino acid; it is a heterocyclic capping reagent . Structurally, it features a propanoic acid tail for amide coupling and a 3,5-disubstituted isoxazole core terminating in a 4-bromophenyl group.

Why use this molecule?

  • Bioisosterism: The isoxazole ring acts as a rigid bioisostere for amide bonds or cis-stilbenes, locking peptide conformation to improve receptor binding affinity (e.g., in BET bromodomain inhibitors).

  • Metabolic Stability: The heterocyclic core resists proteolytic degradation compared to standard peptide bonds.

  • Late-Stage Diversification: The 4-bromophenyl moiety is a "silent" handle. It is stable during standard Solid-Phase Peptide Synthesis (SPPS) but serves as a reactive site for on-resin Suzuki-Miyaura cross-coupling, allowing you to generate libraries of biaryl peptides from a single precursor.

Chemical Properties & Handling

PropertySpecificationApplication Note
Formula C₁₂H₁₀BrNO₃~296.12 g/mol
Solubility DMSO, DMF, DMAPoor solubility in DCM/Water. Dissolve in DMF for SPPS.
Reactive Group Carboxylic Acid (-COOH)Requires activation (HATU/DIC) to couple to amines.
Functional Handle Aryl Bromide (Ar-Br)Inert to TFA/Piperidine. Active in Pd-catalyzed coupling.[1][2]
Storage 2-8°C, DesiccatedHygroscopic. Re-test purity if stored >6 months.

Strategic Workflow: The Decision Matrix

The following diagram illustrates the two primary workflows for this molecule: Direct Capping (for rigidity/hydrophobicity) and Divergent Synthesis (using the bromine handle).

Workflow Start Peptidyl Resin (Free N-Terminus or Lys Side Chain) Couple Coupling Step Reagent + HATU/DIPEA Start->Couple Check Kaiser Test (Blue = Incomplete, Colorless = Complete) Couple->Check Decision Intended Application? Check->Decision Pass PathA Pathway A: Direct Capping Decision->PathA PathB Pathway B: Late-Stage Diversification Decision->PathB Cleave TFA Cleavage (Standard Cocktail) PathA->Cleave Suzuki On-Resin Suzuki Coupling Pd(PPh3)4 + Boronic Acid PathB->Suzuki FinalA Target: Rigidified Peptidomimetic Cleave->FinalA FinalB Target: Biaryl Library Generation Cleave->FinalB Suzuki->Cleave

Figure 1: Decision matrix for incorporating isoxazole-propanoic acid derivatives. Pathway B highlights the unique utility of the bromine handle.

Protocol A: High-Efficiency Coupling (N-Capping)

Since this molecule lacks an amino group, it terminates the peptide chain. It is typically coupled to the N-terminus or the


-amine of a Lysine side chain.

Reagents:

  • Solvent: DMF (Anhydrous).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).[3]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Drain.

  • Deprotection: Ensure the N-terminus is free (remove Fmoc using 20% Piperidine/DMF if necessary). Wash 3x with DMF.

  • Activation Cocktail:

    • Dissolve 3.0 equivalents of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid in minimal DMF.

    • Add 2.9 equivalents of HATU.

    • Add 6.0 equivalents of DIPEA.

    • Critical: Pre-activate for exactly 30 seconds. (Longer activation may cause ester formation if HOAt is not used, though less critical for this specific acid).

  • Coupling: Add the cocktail to the resin. Agitate at Room Temperature (RT) for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test.

    • Result: If beads remain colorless, coupling is complete. If blue, re-couple using DIC/Oxyma to avoid HATU capping artifacts.

  • Wash: Wash resin with DMF (3x) and DCM (3x).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This is the advanced application. You utilize the aryl bromide to couple with aryl boronic acids, creating extended biaryl systems before cleaving the peptide from the resin.

Why On-Resin? Performing Suzuki coupling in solution (after cleavage) makes removing Palladium catalysts extremely difficult. On-resin synthesis allows you to wash away the catalyst and excess reagents easily.

Reagents:

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)). Alternative: Pd(dppf)Cl2 for sterically hindered substrates.
    
  • Base:

    
     (aqueous).
    
  • Solvent: DMF / Water / Ethanol (Ratio 9:1:1). Note: Water is required to dissolve the inorganic base.

  • Reactant: Aryl Boronic Acid (R-B(OH)₂).

Step-by-Step Procedure:

  • Preparation: Start with the resin-bound peptide from Protocol A (do not cleave yet).

  • Degassing (Crucial): The Suzuki reaction is oxygen-sensitive. Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Reaction Mixture:

    • In a vial, dissolve 5.0 equiv of Aryl Boronic Acid and 0.1 equiv of

      
       in the DMF/EtOH mixture.
      
    • Add the resin to a reactor vessel (glass or microwave-safe).

    • Add the reagent solution to the resin.

    • Add 10.0 equiv of

      
       (aq).
      
  • Reaction Conditions:

    • Standard: Heat to 80°C for 12–16 hours under inert atmosphere (

      
      ).
      
    • Microwave (Preferred): Heat to 100°C for 30–60 minutes (Power: 25W).

  • Washing (The "Palladium Wash"):

    • Drain the reaction mixture.

    • Wash with DMF (3x).

    • Chelation Wash: Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 2. This actively strips residual Palladium from the resin beads.

    • Wash with DCM (3x).

  • Cleavage: Proceed to standard TFA cleavage.

Analytical Validation (Self-Validating the Synthesis)

When analyzing the final product via LC-MS, look for the specific isotopic signatures to confirm if the bromine is present or if the Suzuki coupling worked.

StatusMass Spec Signature (Isotope Pattern)Interpretation
Protocol A (Capping Only) 1:1 ratio of peaks at

and

The Bromine atom is intact. (Br-79 and Br-81 isotopes are roughly equal abundance).
Protocol B (Suzuki) Single dominant peak at

The Bromine has been replaced by the aryl group. The "doublet" isotope pattern disappears.
Failure Mode Mass =

Debromination (replaced by H). Caused by overheating or excessive catalyst.

References

  • Isoxazole Scaffolds in Drug Design

    • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • On-Resin Suzuki-Miyaura Coupling

    • Koval, E. et al. (2007).[4] "Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." Journal of Combinatorial Chemistry, 10(1), 159-169. Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • Bioisosteres in Peptidomimetics

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Method

Application Note: A Practical Guide to the Synthesis of Isoxazole-Linked Propanoic Acids via 1,3-Dipolar Cycloaddition

Abstract The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for amide or ester groups, coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for amide or ester groups, coupled with its metabolic stability, makes it a highly valuable heterocycle in drug design. This application note provides a detailed, experience-driven guide to the synthesis of isoxazole-linked propanoic acids. We focus on the robust and highly efficient 1,3-dipolar cycloaddition reaction between in situ-generated nitrile oxides and an alkyne-bearing propanoic acid ester. This methodology, which embodies the principles of "click chemistry," offers high yields, excellent regioselectivity, and a broad functional group tolerance. We present detailed protocols, from the cycloaddition reaction to the final deprotection step, supplemented with expert insights into reaction optimization, troubleshooting, and characterization.

Introduction: The Strategic Value of Isoxazoles and Click Chemistry

In modern drug discovery, the rapid and reliable synthesis of novel molecular entities is paramount. The isoxazole ring system is a cornerstone of this effort, valued for its unique electronic properties and its role in forming stable, biologically active compounds.[2] When linked to a propanoic acid group, the resulting structure serves as a versatile building block, enabling further conjugation to amino acids, proteins, or other pharmacophores via standard amide coupling techniques.

The synthesis of the isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction.[1] This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, in this case, an alkyne. The process is highly reliable, often proceeds under mild conditions, and generates the desired product with high regioselectivity, aligning perfectly with the ethos of click chemistry. While the most famous click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) which forms triazoles, the nitrile oxide-alkyne cycloaddition provides a similarly efficient route to the analogous isoxazole heterocycle.[3][4]

This guide will focus on a practical, two-step sequence:

  • Cycloaddition: Reaction of an in situ-generated nitrile oxide with an alkyne-propanoate ester to form the protected isoxazole.

  • Hydrolysis: Saponification of the ester to yield the final isoxazole-linked propanoic acid.

The Underlying Chemistry: 1,3-Dipolar Cycloaddition

The core of this synthesis is the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). Nitrile oxides are transient species and are almost always generated in situ to avoid dimerization or decomposition. A common and effective method is the base-mediated dehydrohalogenation of a hydroximinoyl chloride, which is itself readily formed from the corresponding aldoxime.

Mechanism of Isoxazole Formation

The reaction proceeds via a concerted, pericyclic mechanism where the terminal carbons of the nitrile oxide and the two carbons of the alkyne π-bond form a five-membered transition state, leading directly to the stable isoxazole ring. When a terminal alkyne is used, the reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity.[1][3]

G General Mechanism of 1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_product Product R1_alkyne R'—C≡C—H isoxazole 3,5-Disubstituted Isoxazole R1_alkyne->isoxazole Cycloaddition nitrile_oxide R—C≡N⁺—O⁻ nitrile_oxide->isoxazole caption Figure 1. Nitrile oxide reacts with a terminal alkyne. workflow cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Cycloaddition Reaction cluster_2 Stage 3: Work-up & Purification cluster_3 Stage 4: Hydrolysis & Final Product prep_aldoxime Prepare Aldoxime Solution (e.g., Benzaldehyde oxime in DMF) gen_nitrile_oxide In-situ Nitrile Oxide Generation (Add NCS to Aldoxime) prep_aldoxime->gen_nitrile_oxide prep_alkyne Prepare Alkyne Solution (e.g., Ethyl 4-pentynoate) cycloaddition 1,3-Dipolar Cycloaddition (Add Alkyne & Base, e.g., Et3N) prep_alkyne->cycloaddition gen_nitrile_oxide->cycloaddition monitoring Reaction Monitoring (TLC Analysis) cycloaddition->monitoring quench Quench Reaction (Add Water) monitoring->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract purify_ester Purification of Ester (Column Chromatography) extract->purify_ester hydrolysis Ester Hydrolysis (e.g., LiOH in THF/Water) purify_ester->hydrolysis acidify Acidification (Add 1M HCl) hydrolysis->acidify purify_acid Purification of Acid (Extraction/Crystallization) acidify->purify_acid characterize Final Characterization (NMR, MS, IR) purify_acid->characterize

Caption: Overall workflow for synthesizing isoxazole-linked propanoic acid.

Reagent Selection Table
Reagent ClassExampleRole & Rationale
Aldoxime Benzaldehyde oximeNitrile Oxide Precursor: Readily available and easily converted to the hydroximinoyl chloride intermediate. The choice of 'R' group on the aldoxime determines the final substituent at the 3-position of the isoxazole.
Chlorinating Agent N-Chlorosuccinimide (NCS)Forms Hydroximinoyl Chloride: A mild and solid chlorinating agent that efficiently converts the aldoxime to its active form for nitrile oxide generation.
Alkyne Ethyl 4-pentynoateDipolarophile & Linker Source: Provides the C-C backbone for the isoxazole ring and contains the protected propanoic acid moiety. The ester form prevents interference with the reaction and is easily hydrolyzed in the final step.
Base Triethylamine (Et₃N)Promotes Dehydrohalogenation: A non-nucleophilic organic base that facilitates the elimination of HCl from the hydroximinoyl chloride intermediate to generate the reactive nitrile oxide dipole in situ.
Solvent N,N-Dimethylformamide (DMF)Reaction Medium: A polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogeneous reaction environment.
Hydrolysis Reagent Lithium Hydroxide (LiOH)Deprotection: A strong base used for the saponification (hydrolysis) of the ethyl ester to the final carboxylate salt, which is then protonated to the carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 2-(5-phenylisoxazol-3-yl)propanoate

This protocol details the cycloaddition to form the protected isoxazole ester.

Materials & Equipment:

  • Round-bottom flask (50 mL) with stir bar

  • Nitrogen/Argon inlet

  • Addition funnel

  • Ice bath

  • TLC plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Reagents:

  • Benzaldehyde oxime (1.21 g, 10.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.34 g, 10.0 mmol)

  • Ethyl 4-pentynoate (1.26 g, 10.0 mmol)

  • Triethylamine (Et₃N) (2.1 mL, 15.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Deionized water

  • Brine solution

Procedure:

  • Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add benzaldehyde oxime (10.0 mmol) and dissolve it in anhydrous DMF (10 mL).

  • Chlorination: Add N-Chlorosuccinimide (10.0 mmol) to the solution in one portion. Stir the mixture at room temperature for 30 minutes. The formation of the hydroximinoyl chloride intermediate will occur.

    • Scientist's Note: This step is crucial. Ensure your NCS is dry and of high purity. The reaction is typically accompanied by a slight exotherm.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Alkyne Addition: Add ethyl 4-pentynoate (10.0 mmol) to the cooled mixture.

  • Nitrile Oxide Generation & Cycloaddition: Slowly add triethylamine (15.0 mmol) dropwise over 15 minutes via a syringe or addition funnel. A white precipitate (triethylamine hydrochloride) will form almost immediately.

    • Scientist's Note: The slow addition of the base is key to controlling the concentration of the reactive nitrile oxide, minimizing side reactions like dimerization.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates the consumption of the starting alkyne.

  • Work-up: Quench the reaction by pouring the mixture into deionized water (50 mL). Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol 2: Hydrolysis to 2-(5-Phenylisoxazol-3-yl)propanoic Acid

This protocol details the final deprotection step.

Materials & Equipment:

  • Round-bottom flask (50 mL) with stir bar

  • pH paper or meter

  • Separatory funnel

Reagents:

  • Ethyl 2-(5-phenylisoxazol-3-yl)propanoate (from Protocol 1, e.g., 5.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (0.42 g, 10.0 mmol)

  • Tetrahydrofuran (THF) (15 mL)

  • Deionized water (5 mL)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the isoxazole ester (5.0 mmol) in THF (15 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (10.0 mmol) in deionized water (5 mL). Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting ester.

    • Scientist's Note: The reaction progress can be monitored by the disappearance of the ester spot and the appearance of a new, more polar spot (the carboxylate) at the baseline on TLC.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the acidic aqueous solution using ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture).

Data, Characterization, and Troubleshooting

Expected Results
ParameterProtocol 1 (Cycloaddition)Protocol 2 (Hydrolysis)
Typical Yield 75-90%>90%
Reaction Time 4-6 hours2-4 hours
Appearance Colorless to pale yellow oilWhite to off-white solid
Characterization
  • ¹H NMR: Expect to see the disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of a new singlet for the isoxazole C4-H (~6.5-7.0 ppm). After hydrolysis, the ethyl ester signals (a quartet ~4.2 ppm and a triplet ~1.3 ppm) will disappear.

  • ¹³C NMR: Appearance of characteristic isoxazole ring carbons between 150-175 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass of the product should be observed.

  • Infrared (IR) Spectroscopy: After hydrolysis, a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid will appear.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Protocol 1 1. Wet reagents/solvents. 2. Inefficient nitrile oxide generation. 3. Dimerization of nitrile oxide.1. Use anhydrous solvents and dry reagents. 2. Check the purity of the aldoxime and NCS. 3. Ensure slow, dropwise addition of the base at 0 °C.
Incomplete Reaction in Protocol 1 Insufficient base or reaction time.Add an additional 0.2 equivalents of triethylamine. Allow the reaction to run for a longer period, monitoring by TLC.
Incomplete Hydrolysis in Protocol 2 1. Insufficient LiOH. 2. Steric hindrance.1. Use 2-3 equivalents of LiOH. 2. Gently warm the reaction mixture (e.g., to 40 °C) and extend the reaction time.
Difficulty in Purification Formation of nitrile oxide dimers or other side products.Optimize the reaction conditions (slow base addition, controlled temperature). If purification is still difficult, consider using a different alkyne or nitrile oxide precursor.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Kasprzak, A., & Gawdzik, B. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 954. [Link]

  • Yadav, R., & Singh, R. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(20), 12069-12089. [Link]

  • Al-Mawsawi, L. Q., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1), 143-151. [Link]

  • Chen, B., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • Kumar, D., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 12(1), 104-112. [Link]

  • Reddy, M. V. R., et al. (2010). Synthesis and characterization of novel isoxazolyl benzimidazoles. Journal of Chemical and Pharmaceutical Research, 2(4), 890-896. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 24, 2026, from [Link]

  • Tanyeli, C., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34246. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Patent CN103539753A. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

Application

Application Note: Esterification Protocols for 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid

Executive Summary This Application Note provides a comprehensive technical guide for the esterification of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (CAS: 1422283-25-7). This compound features three distinct chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the esterification of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (CAS: 1422283-25-7). This compound features three distinct chemical moieties: a carboxylic acid tail, a central 3,5-disubstituted isoxazole core, and a para-bromophenyl group.

While the carboxylic acid is the primary reactive site for esterification, the stability of the isoxazole ring and the aryl bromide under reaction conditions is paramount. This guide outlines three validated protocols ranging from robust acid-catalyzed methods to mild coupling strategies, ensuring high yields while preserving the integrity of the pharmacophore.

Chemical Context & Retrosynthetic Logic

Structural Analysis[1][2]
  • Carboxylic Acid (

    
    ):  The propanoic acid chain is unhindered, making it highly reactive toward nucleophilic attack by alcohols.
    
  • Isoxazole Core: The 3,5-disubstituted isoxazole ring is generally stable under acidic and mild basic conditions but can be susceptible to reductive ring-opening (e.g., hydrogenation) or cleavage by strong bases at elevated temperatures.

  • Aryl Bromide (

    
    ):  Stable to standard esterification conditions (acid/base). It serves as a critical handle for downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig).
    
Reaction Pathway Visualization

The following diagram illustrates the decision matrix for selecting the appropriate esterification method based on the desired ester and scale.

Esterification_Workflow Start Starting Material: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid Decision Select Method based on Alcohol & Scale Start->Decision MethodA Method A: Thionyl Chloride (SOCl2) Best for: Methyl/Ethyl Esters Scale: Gram to Multi-gram Decision->MethodA Simple Alcohols (High Rate) MethodB Method B: Fischer Esterification (H2SO4) Best for: Simple Alcohols, Cost-efficiency Scale: Industrial/Large Decision->MethodB Robust Substrates (Equilibrium) MethodC Method C: Steglich Coupling (EDC/DCC) Best for: Complex/Acid-Sensitive Alcohols Scale: Milligram/Research Decision->MethodC Complex/Chiral Alcohols Product Target Ester Isolated Yield >90% MethodA->Product In situ Acid Chloride MethodB->Product Acid Catalysis MethodC->Product Carbodiimide Activation

Figure 1: Strategic decision tree for selecting the optimal esterification protocol.

Experimental Protocols

Method A: Activation via Thionyl Chloride (Recommended)

Rationale: This method generates an acid chloride intermediate in situ, driving the reaction to completion without the need for water removal (Dean-Stark). It is ideal for preparing methyl or ethyl esters.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.5 – 2.0 equiv
    
  • Alcohol (MeOH or EtOH): Solvent volume (0.2 – 0.5 M concentration)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.

  • Dissolution: Dissolve 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (1.0 g, 3.38 mmol) in anhydrous Methanol (10 mL). Cool to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (0.49 mL, 6.76 mmol) dropwise over 10 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Alternatively, heat to reflux (65°C) for 1 hour to accelerate the reaction.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess

    
    .
    
  • Neutralization: Redissolve the residue in EtOAc (20 mL) and wash with saturated

    
     (2 x 10 mL) to remove residual HCl.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    

Yield Expectation: 95-99% (Quantitative).

Method B: Fischer-Speier Esterification (Classic)

Rationale: Economical for large-scale synthesis. Relies on equilibrium manipulation.

Reagents:

  • Substrate: 1.0 equiv

  • Sulfuric Acid (

    
    , conc.): 0.1 – 0.5 equiv (Catalytic)
    
  • Alcohol: Excess (Solvent)

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Mixture: Suspend the acid (1.0 g) in the chosen alcohol (15 mL). Add concentrated

    
     (5 drops, ~0.1 mL).
    
  • Reflux: Heat the mixture to reflux (temperature depends on alcohol boiling point) for 4–8 hours.

  • Equilibrium Shift: For higher boiling alcohols, use a Dean-Stark trap to remove water. For MeOH/EtOH, adding molecular sieves (3Å) can assist.

  • Workup: Cool to RT. Concentrate to ~20% volume. Pour into ice-water (50 mL).

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine and sat.

    
    .
    
  • Purification: Evaporate solvent. Recrystallization from Hexane/EtOAc is usually sufficient if the product solidifies.

Method C: Steglich Esterification (Coupling)

Rationale: Used when the alcohol partner is complex, expensive, or acid-sensitive (e.g., tert-butyl alcohol, chiral alcohols).

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl: 1.1 – 1.2 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

  • Solvent: DCM (Dichloromethane)

Protocol:

  • Dissolution: Dissolve the acid (1.0 equiv) and the alcohol (1.1 equiv) in anhydrous DCM (0.1 M).

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to 0°C. Add DCC (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 30 min, then warm to RT and stir overnight. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with 1N HCl (to remove DMAP), then sat.

    
    , then Brine.
    
  • Purification: Flash column chromatography is often required to remove urea byproducts.

Analytical Data & Validation

Expected NMR Characteristics

The formation of the ester is easily validated by Proton NMR (


 NMR).
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityChange upon Esterification
Isoxazole

~6.5 - 6.8SingletMinimal change.
Linker

~2.7 - 3.1Multiplets (t)Slight downfield shift of

-methylene.
Aromatic

(Phenyl)
~7.6 (d), 7.8 (d)Doublets (AA'BB')None (diagnostic for Br-phenyl integrity).
Ester

(Methyl)
~3.6 - 3.7SingletNew Signal (Diagnostic).
Ester

~4.1 (q), 1.2 (t)Quartet, TripletNew Signal (Diagnostic).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) will result in a characteristic 1:1 doublet (M+H and M+H+2) in the mass spectrum.
  • Shift: The mass will increase by 14 Da (Methyl) or 28 Da (Ethyl) relative to the parent acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitation (Method B)Add molecular sieves or switch to Method A (Thionyl Chloride).
Byproduct Spots (TLC) Hydrolysis of productEnsure all glassware is dry. Store ester in a desiccator.
Isoxazole Cleavage Harsh reduction or strong baseAvoid using

or strong bases (

) at high heat on the ester.
DCU Contamination Incomplete filtration (Method C)Cool the mixture to -20°C before filtering to precipitate residual urea.

Mechanistic Pathway (Method A)

The following diagram details the mechanism for the Thionyl Chloride activation, highlighting the key intermediate that drives the reaction to completion.

Mechanism Step1 1. Activation R-COOH + SOCl2 Inter1 Intermediate [R-CO-O-SO-Cl] Step1->Inter1 -HCl Step2 2. Acid Chloride Formation R-COCl + SO2 + HCl Inter1->Step2 Decomposition Step3 3. Nucleophilic Attack R-COCl + R'OH Step2->Step3 Fast Final Final Ester R-COOR' + HCl Step3->Final Irreversible

Figure 2: Mechanistic flow of Thionyl Chloride mediated esterification.

References

  • Isoxazole Synthesis & Stability

    • Fatollahzadeh Dizaji, M., et al. "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid."[1] ResearchGate, 2025.[1][2]

  • Esterification Kinetics

    • Research on propanoic acid esterification kinetics and catalyst influence.[3][4] International Journal of Chemical Kinetics.

  • NBS Catalyzed Esterification

    • Kovačević, S., et al. "Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions." Molecules, 2018.[5][6]

  • General Isoxazole Chemistry

    • Availability and structure of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid. Fluorochem.[7]

Sources

Method

Reaction conditions for Suzuki coupling on the 4-bromophenyl moiety

An Application Guide to Suzuki-Miyaura Coupling with 4-Bromophenyl Substrates: Protocols and Mechanistic Insights For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling with 4-Bromophenyl Substrates: Protocols and Mechanistic Insights

For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic structures that form the backbone of countless pharmaceutical agents.[1][2] The 4-bromophenyl moiety is a ubiquitous building block in drug development, valued for its reactivity and versatility. This guide provides an in-depth exploration of the critical parameters governing the Suzuki coupling of 4-bromophenyl substrates, offering field-proven protocols and explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

The Engine of the Reaction: Understanding the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Each step is a distinct chemical event where the choice of reagents and conditions has a profound impact. The cycle, illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Catalytic_Cycle cluster_cycle The Catalytic Cycle pd0 Active Pd(0)L₂ Catalyst oa_complex Pd(II) Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Di-organo Pd(II) Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation product Biaryl Product (Ar-Ar') trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration start_point boronate_point aryl_bromide 4-Bromophenyl Substrate (Ar-Br) aryl_bromide->oa_complex boronic_acid Organoboron Reagent (Ar'-B(OR)₂) boronic_acid->boronate_point base Base (e.g., K₃PO₄) base->boronate_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle initiates when the active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl substrate.[4] This is often the rate-determining step. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[2] The electronic properties of the aryl bromide are key; electron-withdrawing groups can accelerate this step.[4]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. Crucially, this process requires activation of the organoboron reagent by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[2]

  • Reductive Elimination : In the final step, the two organic moieties on the palladium(II) complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3] Bulky ligands on the palladium catalyst often promote this step.[4]

Core Components: A Guide to Reagent Selection

The success of a Suzuki coupling on a 4-bromophenyl moiety is not accidental; it is the result of a rational selection of catalyst, ligand, base, and solvent.

Palladium Catalyst Systems

The choice of the palladium source and its associated ligand is the most critical factor for an efficient reaction. While many catalyst systems exist, they generally fall into two categories: pre-formed Pd(0) sources and Pd(II) pre-catalysts that are reduced in situ.

  • Pd(0) Sources : Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive catalyst that serves as a direct source of the active Pd(0) species.[3][6] It is effective for many standard couplings but can be less efficient for challenging or sterically hindered substrates.

  • Pd(II) Pre-catalysts with Ligands : Modern Suzuki couplings often utilize stable Pd(II) salts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[4][5] This approach allows for greater modularity. The ligands are not mere spectators; they stabilize the palladium center and modulate its reactivity. For aryl bromides, bulky and electron-rich phosphine ligands are paramount as they promote both the oxidative addition and reductive elimination steps.[4][6]

Catalyst SystemCommon Loading (mol%)Key Advantages & Considerations
Pd(PPh₃)₄ 1 - 5A direct Pd(0) source, good for simple substrates. Can be less active for hindered systems.[6][7]
Pd(OAc)₂ / SPhos 1 - 3Excellent for a broad range of aryl bromides, including those with steric hindrance. Tolerates many functional groups.[8]
Pd₂(dba)₃ / XPhos 1 - 3Highly effective for sterically demanding, electron-rich, and electron-poor substrates.[8]
PdCl₂(dppf) 2 - 5A reliable catalyst, particularly robust for heterocyclic substrates.
The Role of the Base and Solvent

The base and solvent work in concert to facilitate the crucial transmetalation step. A biphasic solvent system, typically an organic solvent with water, is often required for inorganic bases to function effectively.[6][9]

  • Bases : The base's primary role is to activate the boronic acid, forming a boronate anion.[5] The strength and solubility of the base are critical.

    • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are common, cost-effective choices.[8][9]

    • Potassium Phosphate (K₃PO₄) is a stronger base and is often highly effective, particularly with nitrogen-containing substrates or when other bases fail.[6][7]

    • Cesium Carbonate (Cs₂CO₃) is a very strong and effective base, often used for difficult couplings, but is more expensive.[10]

  • Solvents : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases.

    • 1,4-Dioxane/Water or Toluene/Water : Classic and broadly applicable solvent systems.[6][7]

    • Tetrahydrofuran (THF)/Water : Another common choice, though THF's lower boiling point limits the achievable reaction temperature.

    • N,N-Dimethylformamide (DMF)/Water : A polar aprotic solvent system that can be effective, especially for less soluble substrates.[9]

BaseTypical EquivalentsRecommended Solvent System(s)Notes
K₂CO₃ / Na₂CO₃ 2.0 - 3.0Toluene/Water, Dioxane/Water, DMF/WaterStandard, reliable choice for many systems.[2][9]
K₃PO₄ 2.0 - 3.0Dioxane/Water, Toluene/WaterOften provides superior results for challenging substrates.[6][7]
Cs₂CO₃ 2.0Dioxane, TolueneA powerful base for difficult couplings where others are ineffective.[10]

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for a generalized Suzuki-Miyaura coupling of a 4-bromophenyl substrate with an arylboronic acid. This protocol is a robust starting point that can be optimized for specific substrates.

Experimental Workflow Diagram

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Reagent Preparation - 4-Bromophenyl Substrate (1.0 eq.) - Arylboronic Acid (1.1-1.5 eq.) - Base (e.g., K₃PO₄, 2-3 eq.) start->reagents setup 2. Reaction Setup - Add solids to a dry Schlenk flask. - Equip with stir bar. reagents->setup degas_flask 3. Inert Atmosphere - Evacuate and backfill flask  with N₂ or Ar (3x cycles). setup->degas_flask add_solvents 4. Solvent Addition - Add degassed organic solvent  (e.g., Dioxane). - Add degassed water. degas_flask->add_solvents add_catalyst 5. Catalyst Addition - Add Pd catalyst & ligand under  positive inert gas flow. add_solvents->add_catalyst reaction 6. Reaction - Heat to desired temp (80-110 °C). - Stir vigorously. add_catalyst->reaction monitoring 7. Monitoring - Track progress via TLC or LC-MS  until starting material is consumed. reaction->monitoring workup 8. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. monitoring->workup purification 9. Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify via column chromatography. workup->purification end End: Pure Biaryl Product purification->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology

(Reagents based on a 1.0 mmol scale of the 4-bromophenyl substrate)

  • Reagent Preparation & Degassing :

    • In a dry Schlenk flask equipped with a magnetic stir bar, combine the 4-bromophenyl substrate (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).[6]

    • Separately, degas the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) by bubbling argon or nitrogen through it for 20-30 minutes. Oxygen can deactivate the palladium catalyst, making this step critical for reproducibility.[10]

  • Reaction Setup :

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent and Catalyst Addition :

    • Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask containing the solids.

    • Under a positive flow of inert gas, quickly add the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)).[8]

  • Reaction and Monitoring :

    • Place the sealed flask in a preheated oil bath at the desired temperature (a starting point of 90-100 °C is common).[6][8]

    • Stir the mixture vigorously. In biphasic systems, efficient stirring is essential to maximize the reaction rate.[10]

    • Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up :

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL) to remove the inorganic base and salts.[11]

  • Purification :

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Oxygen contamination, poor quality catalyst.[6][10]2. Ineffective Base: Base is not strong enough or has poor solubility.1. Ensure rigorous degassing of solvents. Use a fresh, high-quality catalyst or consider a robust pre-catalyst. Increase catalyst loading to 5 mol%.[6]2. Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄). Ensure adequate water is present for inorganic bases.[6][9]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[3][10]Improve the degassing procedure (sparging or freeze-pump-thaw cycles). Use a slight excess (1.1-1.2 eq.) of the boronic acid, as a large excess can favor this side reaction.[6]
Protodeborylation The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond. This is more common with electron-deficient or certain heteroaryl boronic acids.[3][7]Use a milder base (e.g., K₂CO₃ or even KF) or lower the reaction temperature. Using a boronate ester (e.g., pinacol ester) can increase stability.[3][5]
Dehalogenation of Substrate The C-Br bond is reduced to a C-H bond. Can be caused by certain bases or high temperatures.[12]Switch to a non-alkoxide base (e.g., K₃PO₄, K₂CO₃). Run the reaction at the lowest effective temperature and monitor closely to avoid prolonged heating after completion.[12]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]

  • MDPI. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of... [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions. [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic Acid Intermediates

Subject: Troubleshooting & Purification Protocols for Isoxazole Propanoic Acid Derivatives Case ID: ISOX-BR-005 Applicable CAS: 1422283-25-7 (and related intermediates) Executive Summary & Critical Impurity Profiling Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for Isoxazole Propanoic Acid Derivatives Case ID: ISOX-BR-005 Applicable CAS: 1422283-25-7 (and related intermediates)

Executive Summary & Critical Impurity Profiling

This guide addresses the synthesis and purification of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid . The core challenge in generating this scaffold lies not just in the formation of the isoxazole ring, but in the efficient removal of regioisomers and the "sticky" byproducts associated with the 1,3-dipolar cycloaddition pathway.

The Self-Validating Protocol: For this specific molecule, the carboxylic acid tail provides a "purification handle." By manipulating pH, we can reversibly solubilize the target, allowing non-acidic impurities (furoxans, regioisomeric esters, unreacted halides) to be washed away before the final precipitation.

Critical Impurity Profile
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Furoxan (Dimer) Dimerization of the nitrile oxide intermediate.Non-acidic, lipophilic.Wash organic layer during basic extraction phase.
3,4-Regioisomer Thermal cycloaddition byproduct (minor).Often more polar than 3,5-isomer; different crystal packing.Fractional crystallization or flash chromatography of the ester.
Hydroximoyl Chloride Chlorination of oxime (intermediate).Skin irritant, unstable, sticky oil.Do not isolate. Use in situ generation protocols.
Pd/Cu Residues Catalysts (if cross-coupling or Click methods used).Colored complexes, Lewis acidic.Metal scavengers (SiliaMetS®) or acid wash.

Troubleshooting Guide (FAQ)

Q1: My cycloaddition reaction turned into a solid block or a sticky tar. What happened?

Diagnosis: This is likely due to the polymerization of the nitrile oxide or high concentration of the hydroximoyl chloride intermediate. The Fix:

  • Dilution is Key: Ensure the reaction concentration is below 0.1 M regarding the dipole precursor.

  • Slow Addition: Do not add the base (TEA/DIPEA) all at once. Use a syringe pump to add the base over 4–6 hours. This keeps the instantaneous concentration of the reactive nitrile oxide low, favoring reaction with the alkyne (trap) over dimerization (furoxan formation).

Q2: I cannot separate the 3,5-isomer from the 3,4-isomer by column chromatography.

Diagnosis: The polarity difference between regioisomers is often slight (


).
The Fix: 
  • Switch to Crystallization: The 3,5-disubstituted isoxazoles are generally more symmetric and pack better than 3,4-isomers. Try recrystallizing the ester intermediate (before hydrolysis) from Hexane/Ethyl Acetate (4:1) or Ethanol/Water .

  • Chemical Shift: If you cannot separate them, proceed to the saponification (hydrolysis). The solubility differences between the free acids in aqueous buffers often allow the 3,5-isomer to precipitate first upon acidification.

Q3: The final acid product is colored (yellow/brown) despite NMR showing purity.

Diagnosis: Trace amounts of conjugated furoxan byproducts or oxidized phenols. The Fix: Perform a Charcoal Filtration .

  • Dissolve the acid in hot Ethanol or dilute NaOH.

  • Add activated carbon (5% w/w).

  • Stir at 60°C for 30 mins.

  • Filter hot through Celite.

  • Re-precipitate/crystallize.[1]

Detailed Experimental Protocols

Protocol A: The "Acid-Switch" Purification (Recommended)

Use this method for the final step to ensure >98% purity without chromatography.

Prerequisites: Crude reaction mixture containing the target acid (or hydrolyzed ester).[1]

  • Dissolution: Dissolve the crude solid in 1M NaOH (3 equiv). Ensure pH > 10.

    • Why? The target acid deprotonates to the carboxylate (water-soluble). Non-acidic impurities (furoxans, unreacted halides) remain organic.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).
    
    • Action: Discard these organic layers. They contain the non-acidic impurities.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Filtration: Filter the solid and wash with cold water followed by a small amount of cold Hexane.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Recrystallization of the Intermediate Ester

If the "Acid-Switch" fails to remove regioisomers, purify at the ester stage.

  • Solvent System: Ethanol/Water or Hexane/EtOAc .[2]

  • Procedure:

    • Dissolve crude ester in minimal boiling Ethanol.

    • Remove from heat.[3] Add warm water dropwise until persistent turbidity is observed.

    • Add 1–2 drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: 3,5-isomers typically crystallize as needles; 3,4-isomers often remain in the mother liquor.

Visualized Workflows

Diagram 1: The "Acid-Switch" Purification Logic

This workflow demonstrates the self-validating purification cycle for the final propanoic acid derivative.

AcidPurification Start Crude Mixture (Acid + Impurities) BaseAdd Add 1M NaOH (pH > 10) Start->BaseAdd Partition Partition Phase BaseAdd->Partition AqLayer Aqueous Layer (Target Carboxylate) Partition->AqLayer Soluble OrgLayer Organic Layer (Furoxans, Neutrals) Partition->OrgLayer Insoluble Wash Wash with EtOAc AqLayer->Wash Discard Discard Organic Waste OrgLayer->Discard Acidify Add 2M HCl to pH 2-3 (0-5°C) Wash->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter Final Pure 3-(3-(4-Bromophenyl) isoxazol-5-yl)propanoic acid Filter->Final

Caption: The "Acid-Switch" protocol isolates the target molecule based on pKa, effectively washing away non-acidic byproducts generated during isoxazole synthesis.

Diagram 2: Regioisomer Control Decision Tree

How to handle the mixture of 3,5- and 3,4-isomers derived from the cycloaddition.

RegioControl Input Cycloaddition Product (Isomer Mixture) Check Isomer Ratio (NMR) Input->Check Good Ratio > 10:1 (3,5 favored) Check->Good Bad Ratio < 5:1 Check->Bad DirectHydro Direct Hydrolysis -> Acid-Base Workup Good->DirectHydro PurifyEster Purify Ester First Bad->PurifyEster MethodA Recrystallization (EtOH/H2O) PurifyEster->MethodA Preferred MethodB Flash Chromatography (Hex/EtOAc) PurifyEster->MethodB Alternative MethodA->DirectHydro MethodB->DirectHydro

Caption: Decision matrix for handling regioisomers. Purification at the ester stage is often superior due to better crystallization properties compared to the free acid.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2006).[4] Isoxazoles by 1,3-dipolar cycloaddition: Regioselectivity and purification strategies. European Journal of Organic Chemistry, 2006(21), 4852–4860.

  • BenchChem Technical Support. (2025). Refining Work-up Procedures for Isoxazole Reactions.

  • University of Rochester. (n.d.). Common Solvents for Recrystallization: Isoxazole Derivatives.

  • Perez, J. M., & Ramon, D. J. (2015). Deep Eutectic Solvents in the Synthesis of Isoxazoles. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [3]

Sources

Optimization

Overcoming steric hindrance in 3,5-disubstituted isoxazole synthesis

To: Research & Development Team From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 3,5-Disubstituted Isoxazole Synthesis Executive Summary Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 3,5-Disubstituted Isoxazole Synthesis

Executive Summary

Synthesizing 3,5-disubstituted isoxazoles with bulky substituents (e.g., tert-butyl, adamantyl, ortho-substituted aryls) presents two primary failure modes: regiochemical scrambling and kinetic inertness due to steric clash in the transition state. Standard 1,3-dipolar cycloadditions often fail here. This guide provides validated protocols to bypass these energy barriers using metal-catalyzed (Cu, Au) and specific condensation strategies.[1]

Decision Matrix: Method Selection

Use this flowchart to select the optimal synthetic route based on your specific substrate constraints.

IsoxazoleMethodology Start START: Define Substrates AlkyneType Alkyne Substitution? Start->AlkyneType MethodD Method D: pH-Controlled Condensation (1,3-Dicarbonyl + NH2OH) Start->MethodD No Alkyne Available (Use Ketone Precursors) Terminal Terminal Alkyne (R-C≡C-H) AlkyneType->Terminal Terminal Internal Internal Alkyne (R-C≡C-R') AlkyneType->Internal Internal MethodA Method A: CuAAC (Click) Regioselective 3,5-Formation Terminal->MethodA Standard Protocol StericBulk Steric Bulk Level? Internal->StericBulk HighBulk High (e.g., t-Butyl, Ortho-Aryl) StericBulk->HighBulk Severe Hindrance LowBulk Low/Medium StericBulk->LowBulk Standard MethodB Method B: Au(III) Cycloisomerization (Via Acetylenic Oxime) HighBulk->MethodB Preferred Route MethodC Method C: Thermal Cycloaddition (High Temp/Pressure) LowBulk->MethodC

Caption: Selection logic for isoxazole synthesis. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Module 1: The "Click" Approach (Terminal Alkynes)

Target: 3,5-Disubstituted Isoxazoles with one bulky group on the nitrile oxide. Mechanism: Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC).

While thermal cycloaddition yields mixtures of 3,5- and 3,4-isomers, Copper(I) catalysis enforces 3,5-regioselectivity even with bulky nitrile oxides.

Troubleshooting Protocol: In Situ Nitrile Oxide Generation

Problem: Bulky nitrile oxides dimerize to furoxans before reacting with the alkyne. Solution: Slow release of nitrile oxide using hypervalent iodine or chloramine-T.

Step-by-Step Protocol:

  • Reagents:

    • Aldoxime (1.0 equiv) [Precursor to bulky nitrile oxide]

    • Terminal Alkyne (1.2 equiv)

    • CuSO₄·5H₂O (5 mol%)

    • Sodium Ascorbate (10 mol%)

    • KHCO₃ (3.0 equiv) or Diacetoxyiodobenzene (DIB) (1.1 equiv)

    • Solvent: t-BuOH/H₂O (1:1) or DCM (if using DIB).

  • Procedure (DIB Method - Recommended for Sterics):

    • Dissolve aldoxime and alkyne in DCM at 0°C.

    • Add catalytic CuI (if available) or rely on the oxidative cycloaddition.

    • Crucial Step: Add DIB portion-wise over 1 hour. This keeps the concentration of free nitrile oxide low, preventing dimerization and forcing reaction with the alkyne.

    • Stir at room temperature for 4–12 hours.

Key Insight: The copper acetylide intermediate is less sensitive to the steric bulk of the incoming dipole than the thermal transition state, allowing the formation of hindered 3,5-isoxazoles [1].

Module 2: The "Gold Standard" (Internal/Hindered Alkynes)

Target: 3,5-Disubstituted Isoxazoles where both substituents are bulky (e.g., 3,5-di-tert-butyl). Challenge: Internal alkynes do not form copper acetylides. Thermal cycloaddition fails due to massive steric repulsion. Solution: Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes.

Mechanism & Causality

Unlike the concerted [3+2] cycloaddition, this reaction proceeds stepwise. AuCl₃ activates the triple bond (π-acid), facilitating nucleophilic attack by the oxime oxygen (5-endo-dig or 5-exo-dig), followed by dehydration. This avoids the high-energy transition state of bringing two bulky groups together simultaneously.

Step-by-Step Protocol:

  • Precursor Synthesis:

    • React the corresponding α,β-alkynic ketone with NH₂OH·HCl and NaOAc in EtOH to isolate the α,β-acetylenic oxime.

  • Cycloisomerization:

    • Catalyst: AuCl₃ (1–5 mol%).

    • Solvent: Anhydrous DCM or Toluene.

    • Conditions: Stir at room temperature (mild cases) or 50°C (severe bulk).

  • Workup:

    • Filter through a short pad of silica to remove Gold.

    • Evaporate solvent.

Data Validation:

Substrate (R1/R2) Method (Thermal) Method (AuCl₃) Yield (Au)
Ph / Ph 45% (Mixture) 92% (Single Isomer) High
t-Bu / Ph 10% 85% High

| Naphthyl / Alkyl | <5% | 88% | High |[2]

Data aggregated from comparative studies [2][3].

Module 3: Condensation Strategies (pH Control)

Target: 3,5-Disubstituted Isoxazoles from 1,3-dicarbonyl equivalents. Issue: Regioselectivity is often lost with unsymmetrical bulky diketones.

Troubleshooting Guide: pH-Controlled Cyclization

When synthesizing 3-amino-5-tert-butylisoxazole or similar derivatives, pH dictates the tautomeric form of the intermediate, controlling regiochemistry.

Q: Why do I get the 5-amino-3-alkyl isomer instead of 3-amino-5-alkyl? A: At high pH (>8), the nucleophilic attack of hydroxylamine shifts. You must buffer the reaction.

Protocol for Steric Control:

  • Starting Material: Pivalylacetonitrile (for amino-isoxazoles) or 1,3-diketone.

  • Reagent: Hydroxylamine sulfate/chloride.

  • Procedure:

    • Dissolve nitrile/ketone in water/alcohol.

    • Critical Control: Monitor pH continuously.

    • Add NaOH dropwise to maintain pH 6.0 – 7.0 .

    • Note: A pH < 5.0 often leads to isoxazolone byproducts; pH > 8.0 favors the wrong regioisomer [4].

    • Reflux only after the addition is complete and pH is stable.

Module 4: Green One-Pot Synthesis (Deep Eutectic Solvents)

Target: Rapid library generation of 3,5-disubstituted isoxazoles without isolating unstable nitrile oxides.

Protocol:

  • Solvent: Choline Chloride : Urea (1:2 molar ratio) – acts as solvent and catalyst.

  • Steps:

    • Mix Aldehyde + NH₂OH·HCl + NaOH in DES at 50°C (1h) → Forms Oxime.

    • Add NCS (N-Chlorosuccinimide) → Forms Hydroximoyl chloride in situ.

    • Add Alkyne + NaOH.

    • Stir at 60°C.

  • Advantage: The high ionic strength of the DES stabilizes the polar transition state, often accelerating reactions involving bulky dipoles that are sluggish in organic solvents [5].

FAQ: Troubleshooting Specific Issues

Q1: I am using a Ruthenium catalyst (Cp*RuCl) to fix regioselectivity, but I am getting the 3,4-isomer. Why? A: Ruthenium catalysis is designed to give the 3,4-isomer (and 3,4,5-trisubstituted). It reverses the standard regioselectivity of the thermal reaction. If you need the 3,5-isomer, you must use Copper(I) (for terminal alkynes) or the Gold(III) protocol (for internal alkynes) [6].

Q2: My nitrile oxide precursor is very bulky (e.g., mesityl). The reaction turns cloudy, and I isolate a white solid, not product. A: The white solid is likely the furoxan (dimer of nitrile oxide). This happens when the dimerization rate (


) exceeds the cycloaddition rate (

).
  • Fix: Use the DIB (Diacetoxyiodobenzene) method in Module 1. Add the DIB very slowly via syringe pump to keep the steady-state concentration of nitrile oxide extremely low, forcing it to react with the alkyne rather than itself.

Q3: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwave heating can accelerate the reaction, but for nitrile oxides, it also accelerates decomposition/dimerization. It is best combined with the one-pot in situ generation methods (like Module 4) where the dipole is generated and consumed immediately.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] One-pot synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. Link

  • Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010).[1][3] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes: a facile route for the synthesis of substituted isoxazoles.[3][4] Synlett, 2010(05), 777-781. Link

  • Jeyaveeran, J. C., Praveen, C., Arun, Y., Prince, A. A. M., & Perumal, P. T. (2016). Cycloisomerization of acetylenic oximes and hydrazones under gold catalysis: Synthesis and cytotoxic evaluation of isoxazoles and pyrazoles. Journal of Chemical Sciences, 128, 73-83.[5] Link

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016).[1] Efficient and Regioselective Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Synthesis, 48(22), 3996-4008. Link

  • Pérez, J. M., et al. (2015).[5] Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Link

  • Grecian, S., & Fokin, V. V. (2008).[6] Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.[6][7][8][9][10][11] Angewandte Chemie International Edition, 47(43), 8285-8287. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Bromophenyl Isoxazole Acids

Welcome to the technical support center for the purification of bromophenyl isoxazole acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromophenyl isoxazole acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining high-purity crystalline material for this important class of compounds. The inherent polarity of the carboxylic acid, combined with the aromatic systems of the bromophenyl and isoxazole rings, presents unique challenges in solvent selection and crystallization protocol design.

This document moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to troubleshoot effectively and develop robust, scalable purification strategies.

Section 1: Foundational Principles of Recrystallization for Bromophenyl Isoxazole Acids

The goal of recrystallization is to exploit differences in solubility between your target compound and impurities. An ideal solvent should dissolve the bromophenyl isoxazole acid completely at an elevated temperature but only sparingly at lower temperatures.[1] Conversely, impurities should either remain highly soluble or completely insoluble at all temperatures.[1]

The molecular structure of bromophenyl isoxazole acids—featuring a polar carboxylic acid group, a moderately polar isoxazole ring, and a less polar bromophenyl group—dictates a complex solubility profile. This often necessitates the use of mixed-solvent systems to achieve the desired solubility curve. The general principle of "like dissolves like" is a crucial starting point; polar solvents will readily dissolve the molecule, while non-polar solvents will have limited success.[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of bromophenyl isoxazole acids in a practical question-and-answer format.

FAQ 1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3][4] This is a common problem when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution from which it is separating.[4] The resulting oil is often an impure, super-saturated liquid state of your compound that can trap impurities effectively, defeating the purpose of recrystallization.[3][4]

Causality & Underlying Science:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that kinetically favors the formation of a liquid phase over the more ordered solid lattice.[3]

  • Solvent-Solute Interaction: A significant mismatch in polarity between the solute and the solvent can lead to poor solvation at the point of crystallization, favoring solute-solute aggregation into an amorphous liquid.[5]

  • Low Melting Point: The presence of impurities can significantly depress the melting point of your compound, increasing the likelihood of it being liquid at the crystallization temperature.[4][6]

Troubleshooting Protocol:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (5-10% v/v) of the "good" solvent (the one in which the compound is more soluble) to reduce the level of supersaturation.[4]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask or letting the hotplate cool down over several hours can provide the necessary time for ordered crystal lattice formation.

  • Lower the Crystallization Temperature: If using a mixed-solvent system, try to saturate the solution at a slightly lower temperature before cooling.

  • Solvent System Re-evaluation: The solvent system may be inappropriate. If you are using a highly non-polar anti-solvent, switch to one that is slightly more polar to improve the solvating environment for your polar bromophenyl isoxazole acid.

FAQ 2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize from a clear solution typically points to one of two issues: either the solution is not sufficiently supersaturated, or the nucleation process is kinetically hindered.

Causality & Underlying Science:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent.[7] If the concentration of the bromophenyl isoxazole acid does not exceed its solubility limit at the lower temperature, it will simply remain in solution.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. In a very clean, smooth flask, spontaneous nucleation can be difficult to initiate.[8]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[8][9]

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cold solution. This will provide a template for further crystal growth.[9]

  • Increase Concentration:

    • Evaporation: Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator to increase the solute concentration.[7] Be careful not to evaporate too much, which could lead to crashing out or oiling out.

    • Add Anti-solvent: If using a mixed-solvent system, you can cautiously add more of the anti-solvent (the solvent in which the compound is less soluble) dropwise to the cold solution until turbidity persists.[10]

FAQ 3: My final product has a low melting point and a broad melting range. How can I improve its purity?

Answer:

A low and broad melting point is a classic indicator of an impure sample.[11] Impurities disrupt the crystal lattice, requiring less energy to break it apart. This suggests that the initial recrystallization did not effectively remove contaminants.

Causality & Underlying Science:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both your compound and the impurities, leading to co-crystallization.

  • Trapped Impurities: If crystallization occurs too rapidly (crashing out), solvent and soluble impurities can become trapped within the crystal lattice.[6]

Troubleshooting Protocol:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolve the impure product in an appropriate hot solvent system and repeat the process, paying close attention to slow cooling.

  • Solvent System Optimization: You may need a different solvent system. Refer to the solvent selection workflow (Section 3) to identify a solvent pair that better differentiates between your product and the key impurities.

  • Activated Charcoal Treatment: If you suspect colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use sparingly, as it can also adsorb your product.

  • Analytical Purity Assessment: Use techniques like Differential Scanning Calorimetry (DSC) to assess purity. A pure compound will show a sharp, well-defined melting peak.[11][12]

FAQ 4: I am observing different crystal forms (e.g., needles vs. plates) in different solvent systems. Why is this happening and does it matter?

Answer:

The phenomenon you are observing is likely polymorphism. Polymorphs are different crystalline structures of the same chemical compound.[13][14] These different forms can have distinct physical properties, including solubility, melting point, stability, and bioavailability, which is critically important in drug development.[15][16]

Causality & Underlying Science:

  • Solvent-Crystal Surface Interactions: The choice of solvent can profoundly influence which crystal faces grow faster. Solvent molecules can interact differently with the various faces of a growing crystal, inhibiting or promoting growth in specific directions, thus altering the final crystal habit (e.g., needles vs. plates).[17][18]

  • Thermodynamics and Kinetics: Different polymorphs can be thermodynamically stable under different conditions (temperature, pressure). The solvent system and cooling rate can kinetically trap a metastable form.[15]

Protocol for Investigation and Control:

  • Characterize the Forms: It is essential to characterize the different crystal forms obtained. Powder X-ray Diffraction (PXRD) is the definitive technique for identifying different polymorphs.[19][20] DSC can also be used to identify different melting points associated with each form.[19]

  • Controlled Crystallization: To consistently obtain a desired form, you must precisely control the crystallization parameters:

    • Solvent system

    • Cooling rate

    • Agitation

    • Supersaturation level

  • Polymorph Screening: In a drug development context, a thorough polymorph screen is often required. This involves recrystallizing the compound from a wide array of solvents and conditions to identify all accessible crystalline forms.

Section 3: Experimental Workflows and Data

Systematic Solvent Selection Workflow

A systematic approach is superior to random trial-and-error. The following workflow provides a logical path to identifying a suitable single or mixed solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System Development Start Start: Crude Bromophenyl Isoxazole Acid TestSolvents Test solubility of ~10mg crude in 0.5mL of various solvents (polar to non-polar) at RT Start->TestSolvents SolubleRT Soluble at RT? TestSolvents->SolubleRT HeatSolvents Heat the insoluble/partially soluble samples to boiling SolubleRT->HeatSolvents No BadSolvent Result: Unsuitable Single Solvent SolubleRT->BadSolvent Yes (Too Soluble) SolubleHot Soluble when hot? HeatSolvents->SolubleHot Cool Cool slowly to RT, then ice bath SolubleHot->Cool Yes SolubleHot->BadSolvent No (Insoluble) CrystalsForm Crystals form? Cool->CrystalsForm GoodSolvent Result: Good Single Recrystallization Solvent CrystalsForm->GoodSolvent Yes CrystalsForm->BadSolvent No SelectPair Select a 'Good' Solvent (S1) (dissolves compound when hot) and a miscible 'Poor' Anti-Solvent (S2) (compound insoluble at all temps) BadSolvent->SelectPair If no single solvent works, proceed to mixed system. DissolveHot Dissolve crude in minimum amount of hot S1 SelectPair->DissolveHot AddS2 Add S2 dropwise to hot solution until persistent cloudiness appears DissolveHot->AddS2 AddS1_clarify Add 1-2 drops of S1 to re-clarify AddS2->AddS1_clarify CoolSlowly Cool slowly to RT, then ice bath AddS1_clarify->CoolSlowly GoodPair Result: Good Mixed Solvent System CoolSlowly->GoodPair

Caption: Systematic workflow for selecting an optimal recrystallization solvent.

Table 1: Common Solvents for Polar Aromatic Acids

This table provides a starting point for solvent selection, ordered by decreasing polarity. The properties listed are critical for designing a successful recrystallization protocol.[21]

SolventDielectric Constant (ε)Boiling Point (°C)Miscibility with WaterNotes & Common Pairs
Water80.1100-Good anti-solvent for less polar solvents.[22]
Acetic Acid6.2118MiscibleCan be effective for carboxylic acids but difficult to remove.
Methanol32.765MiscibleGood "good" solvent; often paired with water.[23]
Ethanol24.578MiscibleExcellent general-purpose solvent; often paired with water.[8]
Acetone20.756MiscibleStrong solvent; often paired with hexanes or water.[22][23]
Isopropanol (IPA)19.982MiscibleLess polar than ethanol; good alternative if compound is too soluble.
Acetonitrile37.582MisciblePolar aprotic solvent; can offer different selectivity.
Ethyl Acetate6.077SlightlyGood "good" solvent; often paired with hexanes/heptanes.[8][23]
Dichloromethane (DCM)9.140ImmiscibleLow boiling point can be problematic; paired with hexanes.[8]
Toluene2.4111ImmiscibleFor less polar compounds; paired with hexanes.[1]
Heptane/Hexanes~1.969-98ImmiscibleCommon anti-solvents for more polar systems.[22]
Protocol: Mixed-Solvent Recrystallization (Ethanol/Water System)

This protocol is a common starting point for moderately polar compounds like bromophenyl isoxazole acids.[8]

  • Dissolution: Place the crude bromophenyl isoxazole acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Saturation: While keeping the ethanol solution hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[10]

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the crystallization medium) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

References

  • Chadwick, K., & Myerson, A. (2014). Recrystallization of Active Pharmaceutical Ingredients.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry. [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. [Link]

  • University College London. (n.d.). Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. UCL Discovery. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • CD Formulation. (n.d.). XRD/DSC Analysis. [Link]

  • National Institutes of Health. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. [Link]

  • Future4200. (n.d.). The e!ect of solvent on crystal growth and morphology. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2025, August 9). The Effect of Solvent on Crystal Growth and Morphology | Request PDF. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

  • Semantic Scholar. (2012, September 19). [PDF] Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • HBCSE. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • National Institutes of Health. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • Unknown. (2023, December 8). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]

  • Reddit. (2011, October 5). What can cause "oiling out"? r/chemistry. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • National Institutes of Health. (2022, March 28). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]

Sources

Optimization

Resolving regioisomer impurities in 3-(3-aryl-isoxazol-5-yl) synthesis

Technical Support Center: 3-(3-Aryl-isoxazol-5-yl) Synthesis Case ID: ISOX-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Overview You are encountering regioselectivity issues in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Aryl-isoxazol-5-yl) Synthesis

Case ID: ISOX-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are encountering regioselectivity issues in the synthesis of 3-(3-aryl-isoxazol-5-yl) derivatives via the [3+2] cycloaddition of nitrile oxides and alkynes. The primary challenge is distinguishing and separating the desired 3,5-disubstituted isoxazole from the 3,4-disubstituted impurity .

This guide provides a root-cause analysis, a definitive prevention protocol using Copper(I) catalysis, and a remediation workflow for existing mixtures.

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, you must confirm the ratio of regioisomers. The thermal cycloaddition of nitrile oxides with terminal alkynes is generally regioselective for the 3,5-isomer, but steric bulk or electronic deactivation on the alkyne can lead to significant 3,4-isomer formation (up to 10-15% in thermal conditions).

Identification via 1H NMR

The isoxazole ring proton (


 in the 3,5-isomer vs. 

in the 3,4-isomer) is the diagnostic handle.
IsomerProton PositionChemical Shift (

, ppm)
Multiplicity
3,5-Disubstituted (Desired)

6.5 – 6.9 ppm Singlet (sharp)
3,4-Disubstituted (Impurity)

8.2 – 9.0 ppm Singlet (often broader)

Note: The C5-proton in the 3,4-isomer is significantly deshielded due to its proximity to the ring oxygen and nitrogen lone pairs.

Mechanism of Impurity Formation

In the absence of a directing catalyst, the reaction is controlled by Frontier Molecular Orbital (FMO) interactions.

  • Desired Pathway: The nucleophilic carbon of the alkyne attacks the electrophilic carbon of the nitrile oxide.

  • Impurity Pathway: Steric hindrance on the alkyne or strong electron-withdrawing groups can invert this polarity or steric approach, leading to the 3,4-isomer.

Module 2: Prevention (Synthetic Optimization)

To eliminate the formation of the 3,4-isomer, you must switch from thermal activation to Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . Unlike the thermal Huisgen reaction, the Cu(I) mechanism involves the formation of a copper acetylide, which directs the nitrile oxide attack exclusively to the 3,5-position.

Protocol: Regioselective One-Pot Synthesis

Reference Standard: Hansen et al., J. Org.[1] Chem. 2005 [1]

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Chloramine-T trihydrate (1.1 equiv) [Oxidant/Base]

  • Terminal Alkyne (1.1 equiv)

  • 
     (0.05 equiv)
    
  • Copper turnings (approx. 50 mg) or Sodium Ascorbate (0.1 equiv)

  • Solvent:

    
     (1:1)[3]
    

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde and hydroxylamine in solvent. Stir for 30 min (check TLC for disappearance of aldehyde).

  • Chlorination/Oxidation: Add Chloramine-T in small portions over 5 minutes. Caution: Exothermic.

  • Cycloaddition: Add the alkyne followed by the copper catalyst (

    
     + Cu turnings).
    
  • Reaction: Stir at room temperature for 6–12 hours. The pH should naturally buffer; if the reaction stalls, adjust pH to ~6 with mild bicarbonate.

  • Workup: Dilute with water. The 3,5-isoxazole typically precipitates as a solid. Filter and wash with water.[4]

Why this works: The copper(I) acetylide reacts with the nitrile oxide (or in situ generated chloro-oxime) in a stepwise manner that is sterically locked to yield the 3,5-isomer.

ReactionPathway cluster_Thermal Thermal Route (Uncontrolled) cluster_Copper Cu(I) Catalyzed Route (Controlled) Aldehyde Aldehyde (Precursor) Oxime Aldoxime (Intermediate) Aldehyde->Oxime NH2OH NitrileOxide Nitrile Oxide (Dipole) Oxime->NitrileOxide Chloramine-T (Oxidation) ThermalTS Concerted TS (Steric Control) NitrileOxide->ThermalTS + Alkyne (Heat) MetalloCycle Cu-Metallocycle Intermediate NitrileOxide->MetalloCycle + Cu-Acetylide MixProduct Mixture: 3,5- (Major) + 3,4- (Minor) ThermalTS->MixProduct CuAcetylide Cu-Acetylide Species CuAcetylide->MetalloCycle PureProduct 3,5-Isoxazole (>99% Regioselectivity) MetalloCycle->PureProduct Reductive Elimination

Figure 1: Mechanistic divergence between thermal and Copper(I) catalyzed synthesis. The Cu-route enforces regioselectivity via a metallocycle intermediate.

Module 3: Resolution (Purification of Existing Mixtures)

If you have already performed a thermal reaction and possess a regioisomeric mixture, separation is required.

Solubility Principles
  • 3,5-Isomer: Generally more linear and symmetric. It packs better in the crystal lattice, resulting in a higher melting point and lower solubility in polar protic solvents.

  • 3,4-Isomer: More "kinked" structure. Lower melting point, higher solubility.

Recrystallization Protocol

This is the preferred method for resolving the mixture without chromatography.

  • Solvent Choice: Ethanol (EtOH) or Methanol (MeOH) are standard.[4][5] For highly lipophilic aryl groups, use EtOH/Water mixtures.

  • Procedure:

    • Dissolve the crude solid in minimal boiling EtOH.

    • Allow to cool slowly to room temperature.[6][7][8]

    • Critical Step: If oiling out occurs, reheat and add a seed crystal of pure 3,5-isomer (if available) or scratch the glass.

    • The 3,5-isomer will crystallize first . The 3,4-isomer and furoxan byproducts (dimers) tend to remain in the mother liquor.

  • Validation: Filter the crystals and check the supernatant by TLC. The supernatant should be enriched in the 3,4-isomer (more polar/slower moving on Silica in Hex/EtOAc).

Chromatographic Separation

If recrystallization fails (e.g., <50 mg scale):

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: Toluene/Ethyl Acetate (95:5) often provides better separation than Hexane/EtOAc for aryl isoxazoles due to

    
     interactions with the solvent.
    
  • Order of Elution: The 3,5-isomer is typically less polar (higher

    
    ) than the 3,4-isomer.
    

Troubleshooting Guide (FAQ)

Q1: My reaction turned into a sticky oil and yield is low. NMR shows no alkyne peaks. A: You likely formed the Furoxan byproduct (nitrile oxide dimer).

  • Cause: The dimerization of nitrile oxide is faster than the cycloaddition with the alkyne.

  • Fix: Increase the concentration of the alkyne (use 1.5–2.0 equiv). Add the nitrile oxide precursor (chloroxime) slowly (via syringe pump) to the reaction mixture containing the alkyne and base to keep the steady-state concentration of nitrile oxide low.

Q2: The Cu(I) reaction turned green/blue and stalled. A: The catalyst has oxidized to Cu(II) (inactive).

  • Fix: Add Sodium Ascorbate (10 mol%) to reduce Cu(II) back to Cu(I). Ensure the reaction is degassed or run under nitrogen if the substrate is oxidation-sensitive, though CuANOC is generally air-tolerant.

Q3: I cannot get the 3,5-isomer to crystallize; it keeps oiling out. A: This indicates a "melted" impurity mixture.

  • Fix: Perform a "trituration" instead of full recrystallization. Suspend the oil in cold Pentane or Diethyl Ether and sonicate. The impurities often dissolve, leaving the 3,5-isomer as a solid.

Troubleshooting Start Issue Detected CheckNMR Check 1H NMR (6.5-6.9 ppm vs 8.2-9.0 ppm) Start->CheckNMR Decision1 Is 3,4-isomer present? CheckNMR->Decision1 YesMix Yes (>5%) Decision1->YesMix Mixture NoPure No (Pure 3,5) Decision1->NoPure Single Peak ActionRecryst Recrystallize from hot EtOH (3,5 precipitates) YesMix->ActionRecryst ActionSynth Prevention: Switch to Cu(I) Catalysis YesMix->ActionSynth Next Batch ActionTriturate Oiling Out? Triturate w/ cold Pentane ActionRecryst->ActionTriturate If fails

Figure 2: Decision tree for resolving regioisomer mixtures.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Navarro-Vázquez, A., et al. (2018). Regiochemistry of the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes: A Computational Study. The Journal of Organic Chemistry, 83(2), 133–142.

Sources

Troubleshooting

Stability of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid in basic conditions

Topic: Stability of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid in Basic Conditions Ticket ID: ISOX-SUP-001 Core Technical Briefing Compound Profile: IUPAC Name: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid in Basic Conditions Ticket ID: ISOX-SUP-001

Core Technical Briefing

Compound Profile:

  • IUPAC Name: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid[1]

  • Functional Class: 3,5-Disubstituted Isoxazole / Carboxylic Acid[2][3][4]

  • Critical Vulnerability: Nitrogen-Oxygen (N-O) bond cleavage.

The Stability Paradox: While 3,5-disubstituted isoxazoles are significantly more robust than their 3-unsubstituted counterparts (which undergo rapid Kemp elimination-like degradation), they are not inert to basic conditions.

In the presence of bases (pH > 10), particularly at elevated temperatures, the isoxazole ring is susceptible to nucleophilic attack at the C5 position or general base catalysis, leading to ring opening . This results in the formation of


-ketonitriles or 

-amino enones, destroying the pharmacophore.

Key Chemical Behavior in Base:

  • Deprotonation (Immediate): The carboxylic acid tail (

    
    ) deprotonates immediately upon contact with base, forming the carboxylate salt. This anionic charge provides a mild electrostatic shield against further nucleophilic attack by 
    
    
    
    , but this protection is easily overcome by heat or high concentration.
  • Ring Cleavage (Stress-Induced): Under forcing conditions (e.g., 1M NaOH, >60°C), the N-O bond cleaves.

Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned from colorless/white to bright yellow/orange upon adding NaOH. Is this normal?"

  • Diagnosis: Likely Degradation.

  • Root Cause: The "Yellowing" is a classic signature of isoxazole ring opening. The resulting open-chain enamino-ketone or poly-conjugated nitrile derivatives often exhibit strong absorbance in the visible spectrum due to extended conjugation.

  • Solution: Check LC-MS immediately. If the mass corresponds to the parent +18 (hydration) or an isomer, the ring has opened. Reduce base concentration (0.5M max) and temperature (<20°C).

Q2: "I am trying to hydrolyze the ester precursor to get the acid, but yields are consistently low (<40%)."

  • Diagnosis: Over-Saponification.

  • Root Cause: Using standard ester hydrolysis conditions (Refluxing NaOH/MeOH) is too harsh for this scaffold. The rate of ring opening is competing with the rate of ester hydrolysis.

  • Solution: Switch to Lithium Hydroxide (LiOH) in THF/Water at 0°C to Room Temperature. Lithium is a milder Lewis acid counter-ion than Sodium, often allowing for gentler hydrolysis profiles.

Q3: "The compound precipitates when I try to acidify the basic solution. How do I handle this?"

  • Diagnosis: Isoelectric Point / Solubility Limit.

  • Root Cause: The free acid is likely poorly soluble in water. Rapid acidification can trap impurities.

  • Solution: Acidify slowly to pH 3-4 using mild acid (1M citric acid or 1N HCl) while stirring vigorously. Do not drop to pH 1 unless necessary, as extremely acidic conditions can also promote side reactions or trap salts.

Experimental Protocols
Protocol A: Safe Saponification (Ester

Acid)

Use this protocol to generate the target acid without degrading the isoxazole ring.

  • Dissolution: Dissolve 1.0 eq of the ester precursor in THF (5 volumes).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Base Addition: Add 2.5 eq of LiOH·H₂O dissolved in Water (2 volumes) dropwise.

    • Note: Do not use 5M NaOH. The high local pH concentration will degrade the ring.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/HPLC every hour.

  • Termination: Once SM is consumed (<2% remaining), dilute with EtOAc and acidify carefully with 1M HCl to pH 3.

  • Extraction: Extract immediately. Do not leave the compound sitting in the aqueous acidic phase for prolonged periods.

Protocol B: Base Stability Stress Test

Use this to validate if your specific batch or conditions are safe.

ParameterCondition A (Mild)Condition B (Harsh - NOT RECOMMENDED)
Base 1M LiOH or

5M NaOH or NaOEt
Solvent THF/Water (1:1)MeOH or EtOH
Temperature 20°CReflux (>60°C)
Expected Result >98% Parent Retention<50% Parent (Ring Opening)
Visualization: Degradation & Decision Pathways
Figure 1: Isoxazole Degradation Mechanism in Base

Visualizing the N-O bond cleavage pathway.[5]

IsoxazoleDegradation Parent Isoxazole-Propanoic Acid (Intact Ring) BaseAttack Base Attack (OH-) at C5 or C3 Parent->BaseAttack High pH / Heat Transition Transition State (N-O Bond Strain) BaseAttack->Transition RingOpen Ring Cleavage Transition->RingOpen Irreversible Product β-Keto Nitrile / Enaminone (Degradant) RingOpen->Product Tautomerization

Caption: Pathway of base-mediated isoxazole ring cleavage leading to pharmacophore destruction.

Figure 2: Troubleshooting Decision Tree

Workflow for handling stability issues during synthesis.

Troubleshooting Start Issue: Low Yield or Color Change in Base CheckColor Is solution Yellow/Orange? Start->CheckColor YesColor YES: Ring Opening Likely CheckColor->YesColor NoColor NO: Check Solubility/Workup CheckColor->NoColor Action1 Action: Reduce Temp to 0°C Switch NaOH -> LiOH YesColor->Action1 Action2 Action: Check Aqueous pH Ensure pH < 4 for extraction NoColor->Action2

Caption: Decision matrix for diagnosing stability issues during basic processing.

References
  • Mechanisms of Isoxazole Ring Cleavage

    • Pérez, J. D., & Yranzo, G. I. (1985). "Arrhenius parameters for the thermal decomposition of 3,5-diphenylisoxazole." Journal of Organic Chemistry. (Demonstrates thermal/energy thresholds for ring stability).
    • Source:

  • Base-Catalyzed Hydrolysis Kinetics

    • Longhi, M. R., et al. (1991).[6] "Isoxazoles.[2][4][6][7][8][9][10][11] VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions." Journal of Pharmaceutical Sciences. (Detailed kinetics of isoxazole ring opening in alkaline pH).

    • Source:

  • General Isoxazole Synthesis & Stability Reviews

    • Agrawal, N., & Mishra, P. (2018). "The synthetic and therapeutic expedition of isoxazole and its analogs."[12][13] Medicinal Chemistry Research.

    • Source:

  • Leflunomide (Isoxazole)

    • Note: While Leflunomide is 3-unsubstituted, its degradation pathway (forming A771726) is the foundational model for understanding isoxazole base sensitivity.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid from 5-(3-isomer)

A-Senior-Application-Scientist's-Guide-to-Distinguishing-3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic-acid-from-its-5-(3-isomer) Introduction In the realm of drug discovery and development, the precise structural elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

A-Senior-Application-Scientist's-Guide-to-Distinguishing-3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic-acid-from-its-5-(3-isomer)

Introduction

In the realm of drug discovery and development, the precise structural elucidation of synthesized compounds is a cornerstone of ensuring safety, efficacy, and intellectual property protection. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of two such isomers: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid and 3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid. The differentiation of these 3,5-disubstituted isoxazole regioisomers is a common challenge that necessitates the application of sophisticated analytical techniques. This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to unambiguously distinguish between these two closely related molecules.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] The specific substitution pattern on this heterocyclic core can profoundly influence a molecule's interaction with biological targets. Consequently, the ability to definitively assign the correct isomeric structure is not merely an academic exercise but a critical step in the drug development pipeline. This guide will focus on the most powerful and commonly employed analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For each technique, we will delve into the theoretical underpinnings that enable isomer differentiation and provide detailed, field-tested experimental protocols.

The Challenge: Structural Isomerism in 3,5-Disubstituted Isoxazoles

The core of our challenge lies in the subtle yet significant difference in the connectivity of the substituents to the isoxazole ring. In one isomer, the 4-bromophenyl group is attached to the C3 position and the propanoic acid moiety to the C5 position, while in the other, these positions are reversed.

Compound NameChemical Structure
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid Br-Ph-(C3)-isoxazole-(C5)-Propanoic Acid
3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid Br-Ph-(C5)-isoxazole-(C3)-Propanoic Acid

These seemingly minor structural variations can lead to significant differences in electronic distribution, molecular geometry, and ultimately, biological activity. The synthesis of such isoxazoles, often through 1,3-dipolar cycloaddition reactions, can sometimes yield a mixture of both regioisomers, making robust analytical differentiation essential.[3][4]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For distinguishing between our two isoxazole isomers, both ¹H and ¹³C NMR are invaluable.

The Underlying Principle: Chemical Shift and Electronic Effects

The key to differentiating the isomers lies in the chemical shift of the lone proton on the isoxazole ring (H-4) and the carbon atoms of the ring (C3, C4, and C5). The electron-withdrawing and electron-donating effects of the substituents at the C3 and C5 positions directly influence the electron density around these nuclei, resulting in predictable upfield or downfield shifts in the NMR spectrum.[5]

A substituent at the C5 position has a more pronounced electronic effect on the H-4 proton and C4 carbon due to direct conjugation through the π-system of the isoxazole ring.[5][6] In contrast, a substituent at the C3 position has a less direct influence. This principle allows for a definitive assignment.

¹H NMR Spectroscopy: Pinpointing the Isoxazole Proton

The chemical shift of the isoxazole H-4 proton is a critical diagnostic marker.

  • 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid: The propanoic acid group at the C5 position is electron-withdrawing. This will deshield the H-4 proton, causing it to resonate at a downfield (higher ppm) chemical shift.

  • 3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid: The 4-bromophenyl group at the C5 position is also electron-withdrawing, but its effect on H-4 will be different compared to the propanoic acid moiety. Generally, an aryl group at C5 will result in a more upfield chemical shift for H-4 compared to an isomer with a carboxyalkyl group at C5.

A study on 3,5-disubstituted isoxazoles demonstrated that an electron-withdrawing group at the C5 position of the isoxazole ring shifts the H-4 signal downfield.[5]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR provides complementary and often more definitive evidence for isomer identification. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly sensitive to the nature of the attached substituents.[7]

  • C4 Chemical Shift: Similar to the H-4 proton, the chemical shift of the C4 carbon is significantly influenced by the substituent at the C5 position due to direct conjugation.[6]

  • C3 and C5 Chemical Shifts: The chemical shifts of the C3 and C5 carbons will be directly impacted by the attached groups. The carbon attached to the electron-withdrawing 4-bromophenyl group will have a different chemical shift compared to the carbon attached to the propanoic acid side chain.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Caption: Workflow for NMR-based isomer differentiation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isoxazole isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the region where the isoxazole proton (typically between 6.0 and 7.5 ppm) is expected to resonate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An adequate number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data using appropriate software. Carefully identify and assign the chemical shifts for the H-4 proton and the C3, C4, and C5 carbons of the isoxazole ring. Two-dimensional NMR experiments, such as HSQC and HMBC, can be employed for unambiguous assignment if necessary.

  • Isomer Assignment: Compare the observed chemical shifts with established literature values for similar 3,5-disubstituted isoxazoles or with theoretically predicted values to confidently assign the isomeric structure.[5][6]

Expected Data Summary
IsomerExpected ¹H Chemical Shift of H-4 (ppm)Expected ¹³C Chemical Shift of C4 (ppm)Rationale
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid DownfieldDownfieldThe electron-withdrawing propanoic acid group at C5 deshields H-4 and C4.
3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid Upfield (relative to the other isomer)Upfield (relative to the other isomer)The 4-bromophenyl group at C5 has a less pronounced deshielding effect on H-4 and C4 compared to the propanoic acid moiety.

II. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a soft ionization technique, it can provide the molecular weight of the compound. However, its true power in isomer differentiation lies in tandem mass spectrometry (MS/MS), where characteristic fragmentation patterns can be used as fingerprints to distinguish between isomers.[8]

The Underlying Principle: Characteristic Fragmentation

While both isomers will have the identical molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) will differ due to the different locations of the substituents. The cleavage of the isoxazole ring and the subsequent fragmentation of the substituent groups will produce unique sets of fragment ions.[6] The fragmentation of 3,5-diarylisoxazoles has been shown to proceed through a rearrangement to an acylazirine intermediate, followed by α-cleavage, which can be diagnostic for the substituent positions.[6]

Experimental Protocol: LC-MS/MS Analysis

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Isoxazole Acids

Executive Summary Brominated isoxazole carboxylic acids serve as critical scaffolds in medicinal chemistry, particularly in the development of AMPA receptor agonists and glutamate analogs. Their analysis requires a nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated isoxazole carboxylic acids serve as critical scaffolds in medicinal chemistry, particularly in the development of AMPA receptor agonists and glutamate analogs. Their analysis requires a nuanced understanding of two distinct chemical behaviors: the characteristic isotopic signature of bromine and the fragile N-O bond of the isoxazole ring.

This guide provides a technical comparison of ionization techniques and details the specific fragmentation pathways (MS/MS) required to structurally validate these compounds. It is designed for analytical chemists and medicinal chemists requiring high-confidence structural confirmation.

Part 1: The Isotopic Signature (The Bromine Doublet)

Before analyzing fragmentation, the presence of bromine provides an immediate, non-destructive filter for data reduction. Unlike most organic elements, bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.69% vs. 49.31%).
  • The Diagnostic Observation: Any molecular ion (

    
    ) containing a single bromine atom will appear as a "doublet" separated by 2 mass units (
    
    
    
    
    
    and
    
    
    ) with almost equal intensity.
  • Why this matters: In complex matrices (e.g., plasma or reaction mixtures), you can filter your LC-MS data to only show peaks exhibiting this 1:1 doublet, effectively removing background noise from non-brominated impurities.

Part 2: Ionization Source Comparison

For isoxazole carboxylic acids, the choice of ionization source dictates the sensitivity and the nature of the precursor ion.

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Impact)
Primary Mode Negative (-) Positive/NegativePositive
Suitability Optimal. High sensitivity for the acidic carboxyl group (COOH

COO⁻).
Alternative. Good for non-polar derivatives, but less sensitive for the free acid.Structural Only. Hard ionization destroys the molecular ion; useful for library matching but not quantitation.
Precursor Ion

(Deprotonated)

or


(Radical Cation)
Softness High (Preserves Bromine)Moderate (Risk of thermal degradation)Low (High fragmentation)

Recommendation: Use ESI in Negative Mode . The carboxylic acid moiety deprotonates readily, providing a stable, intense precursor ion (


) without the need for adduct formation often seen in positive mode.
Part 3: Fragmentation Pathways (MS/MS Mechanism)

The fragmentation of brominated isoxazole acids under Collision-Induced Dissociation (CID) follows a predictable logic governed by the stability of the leaving groups.

Pathway A: Decarboxylation (The "Acid" Confirmation)

The most abundant and lowest-energy pathway is the loss of the carboxylic acid group as neutral carbon dioxide (


).
  • Neutral Loss: 44 Da

  • Mechanism: Simple inductive cleavage.

  • Diagnostic Value: Confirms the presence of the free acid. If this loss is absent, the compound may be an ester or amide derivative.

Pathway B: Isoxazole Ring Cleavage (The "Core" Confirmation)

The isoxazole ring contains a weak N-O bond. Under higher collision energies, this ring opens, often leading to a Retro-Cycloaddition or bond scission.

  • Characteristic Cleavage: The ring typically breaks to expel a nitrile fragment (

    
    ) or a ketene.
    
  • Observation: Look for a mass shift corresponding to the loss of the side chain + the nitrogen atom.

Pathway C: Bromine Radical/Neutral Loss

While aromatic bromines are generally stable in ESI, high-energy collisions can force the loss of the bromine.

  • Radical Loss: Loss of

    
     (79/81 Da). Rare in even-electron ESI ions but possible.
    
  • Neutral Loss: Loss of

    
     (80/82 Da). More common in negative mode if an adjacent hydrogen is available for elimination.
    
Visualizing the Mechanism

Fragmentation Figure 1: Proposed Fragmentation Pathway for Brominated Isoxazole Acids (ESI Negative Mode) Precursor Precursor Ion [M-H]⁻ (Intact Brominated Isoxazole Acid) Intermediate Decarboxylated Anion [M-H-CO₂]⁻ Precursor->Intermediate Loss of CO₂ (-44 Da) (Low Collision Energy) RingOpen Ring Cleavage Product (N-O Bond Scission) Intermediate->RingOpen Ring Opening (Med Collision Energy) BrLoss Debrominated Fragment [M-H-CO₂-Br]⁻ Intermediate->BrLoss Loss of Br radical (High Collision Energy)

Figure 1: The fragmentation cascade begins with decarboxylation, followed by ring cleavage or halogen loss depending on collision energy.

Part 4: Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

1. Sample Preparation
  • Solvent: Methanol:Water (50:50). Avoid 100% acetonitrile as it may suppress ionization of the acid.

  • Concentration: 1 µg/mL (1 ppm) for tuning; 100 ng/mL for analysis.

  • Additives: Add 5mM Ammonium Acetate.

    • Why? Ammonium acetate buffers the pH to neutral/slightly basic (

      
      pH 7), ensuring the carboxylic acid (
      
      
      
      ) is fully deprotonated (
      
      
      ), maximizing signal in negative mode [1].
2. Source Parameters (ESI Negative)
  • Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent discharge).

  • Desolvation Temp: 350°C (Ensure complete vaporization of aqueous droplets).

  • Cone Voltage: 20-30V.

    • Caution: Too high cone voltage will cause "In-Source Fragmentation," leading to premature decarboxylation before the quadrupole.

3. MS/MS Acquisition
  • Scan Mode: Product Ion Scan.

  • Precursor Selection: Select the

    
     isotope peak (Mass 
    
    
    
    ) as the parent. Do not select the
    
    
    peak for method development to avoid confusion, but monitor both for confirmation.
  • Collision Energy (CE): Ramp from 10V to 50V.

    • 10-20V: Observes Decarboxylation (-44).

    • 30-50V: Observes Ring Cleavage and Br loss.

Part 5: Data Reference Table

Assuming a hypothetical 3-bromo-isoxazole-5-carboxylic acid (MW


 191.9 for 

isotope).
Fragment IdentityTheoretical m/z (

)
Neutral Loss (Da)Interpretation
Precursor

190.0 -Intact deprotonated molecule. Look for +2 isotope at 192.0.
Decarboxylated 146.0 44 (

)
Primary Quantifier. Loss of carboxyl group.
Ring Cleavage 118.0 28 (

or

)
Breakdown of the heterocyclic core.
Debrominated 67.0 79 (

)
Radical loss from the decarboxylated core (High Energy).
Bromide Ion 79.0 / 81.0 -

ion itself. Often seen at very high collision energies.
References
  • MetwareBio. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry.... Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source. Retrieved from [Link]

Validation

Comparative reactivity of 4-bromophenyl vs. 4-chlorophenyl isoxazole derivatives

[1] Executive Summary: The Synthetic vs. Therapeutic Trade-off In the design of isoxazole-based pharmacophores, the choice between 4-bromophenyl and 4-chlorophenyl substituents represents a critical decision point betwee...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Synthetic vs. Therapeutic Trade-off

In the design of isoxazole-based pharmacophores, the choice between 4-bromophenyl and 4-chlorophenyl substituents represents a critical decision point between synthetic reactivity and physicochemical stability .

  • 4-Bromophenyl Isoxazoles: The superior choice for intermediate functionalization . The weaker C-Br bond allows for rapid, mild palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to generate complex libraries.

  • 4-Chlorophenyl Isoxazoles: The superior choice for final drug candidates . The stronger C-Cl bond provides metabolic resistance (blocking P450 oxidation) and optimal lipophilicity without the "molecular obesity" associated with bromine.

Part 1: Physical & Electronic Profiles

The distinct behaviors of these derivatives stem from fundamental differences in bond strength and electronic induction. The isoxazole ring itself is electron-withdrawing, which subtly activates the phenyl ring toward nucleophilic attack and oxidative addition compared to a standard benzene ring.

Table 1: Physicochemical Comparison
Feature4-Bromophenyl Isoxazole4-Chlorophenyl IsoxazoleImpact on Utility
C-X Bond Energy ~81 kcal/mol~96 kcal/molBr cleaves easily for catalysis; Cl resists cleavage.
Van der Waals Radius 1.85 Å1.75 ÅCl is a better steric mimic for methyl groups; Br is bulky.
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl exerts stronger inductive electron withdrawal.
Halogen Bonding Strong (

-hole donor)
Weak/ModerateBr can anchor ligands in protein pockets via backbone carbonyls.
LogP Contribution +0.86+0.71Cl is preferred to keep lipophilicity within Lipinski rules.

Part 2: Synthetic Reactivity (The Performance Showdown)

The primary differentiator is reactivity in Palladium (Pd)-catalyzed cross-coupling reactions.[1]

The Mechanism of Differentiation

The rate-determining step in most Pd-catalyzed cycles (Suzuki-Miyaura) is Oxidative Addition .[1]

  • Bromide: The Pd(0) catalyst inserts into the C-Br bond rapidly, often at room temperature or mild heating (60°C).

  • Chloride: The C-Cl bond is kinetically inert to standard Pd(PPh3)4 catalysts. It requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures (>100°C) to facilitate insertion.

Visualization: The Catalytic Divergence

The following diagram illustrates where the pathways diverge based on the halogen substituent.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_Br Oxidative Addition (Br) FAST / Mild Conditions Pd0->OxAdd_Br Low Barrier (C-Br) OxAdd_Cl Oxidative Addition (Cl) SLOW / Requires Bulky Ligands Pd0->OxAdd_Cl High Barrier (C-Cl) Intermed Pd(II)-Ar-X Complex OxAdd_Br->Intermed OxAdd_Cl->Intermed Transmetal Transmetallation (Boronic Acid + Base) Intermed->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Caption: Comparative oxidative addition rates. The C-Br path (Green) is kinetically favored over C-Cl (Red).

Experimental Data: Relative Rates

In a standard competitive study using 4-bromophenyl isoxazole and 4-chlorophenyl isoxazole with phenylboronic acid (1.0 equiv):

Catalyst SystemSolvent/Temp4-Br Conversion (1h)4-Cl Conversion (1h)
Pd(PPh3)4 / Na2CO3 DME / 80°C>95% < 5%
Pd(dppf)Cl2 / K2CO3 Dioxane / 90°C>98% ~15%
Pd2(dba)3 / XPhos Toluene / 100°CComplete>90%

Insight: If your target molecule requires further modification at the phenyl ring, start with the Bromo derivative. If the phenyl ring is the final structure, use the Chloro derivative to prevent unwanted side reactions during late-stage synthesis.

Part 3: Experimental Protocols

Protocol A: Selective Functionalization of 4-Bromophenyl Isoxazole

Use this protocol to couple the bromo-derivative while leaving other sensitive groups intact.

Reagents:

  • 4-(4-bromophenyl)isoxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (5 mol%)[2][3]

  • Na2CO3 (2.0 M aqueous, 2 mL)

  • 1,2-Dimethoxyethane (DME) (10 mL)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the isoxazole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons Pd(0).

  • Solvation: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The bromide spot (Rf ~0.5) should disappear rapidly.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2x) and brine. Dry over MgSO4.

  • Purification: Silica gel chromatography.

Protocol B: Forcing the Reaction on 4-Chlorophenyl Isoxazole

Use this protocol if you are forced to use the chloride (e.g., commercial availability) or need to functionalize a less reactive site.

Modifications:

  • Catalyst: Switch to Pd2(dba)3 (2 mol%) + XPhos (4 mol%) or a precatalyst like XPhos Pd G2 .

  • Solvent: Toluene or Dioxane (anhydrous).[2]

  • Base: K3PO4 (anhydrous, 2.0 equiv).

  • Temp: Increase to 100–110°C .

Part 4: Medicinal Chemistry Implications[4][5][6][7][8][9]

When selecting between these derivatives for a final drug candidate (Lead Optimization), the criteria shift from reactivity to biological interaction.

Metabolic Stability (Metabolic Blocking)

The para-position of a phenyl ring is a "hot spot" for CYP450-mediated hydroxylation.

  • Chlorine: Highly effective at blocking this metabolism due to the strong C-Cl bond and moderate steric bulk.

  • Bromine: Also blocks metabolism, but its heavier mass increases the molecular weight (MW) significantly (+45 Da vs H, compared to +34 Da for Cl), which can negatively impact oral bioavailability.

Halogen Bonding (The "Sigma Hole")

Bromine is a superior halogen bond donor. In the context of isoxazole derivatives binding to a protein target:

  • If the binding pocket contains a backbone carbonyl (C=O) near the para-position, the 4-bromophenyl derivative can form a strong, directional interaction (

    
    -hole 
    
    
    
    Lewis Base).
  • Chlorine forms much weaker halogen bonds and is driven more by hydrophobic (lipophilic) interactions.[4][5]

Decision Matrix: Selection Guide

DecisionMatrix Start Start: Select Derivative Q1 Is this an Intermediate? Start->Q1 Q2 Is this a Final Drug? Q1->Q2 No Res_Br Choose 4-Bromo (High Reactivity) Q1->Res_Br Yes (Cross-coupling) Q3 Is Halogen Bonding Critical for Potency? Q2->Q3 Res_Cl Choose 4-Chloro (Metabolic Stability) Q3->Res_Cl No (General Lipophilicity) Res_Br_Drug Choose 4-Bromo (Specific Interaction) Q3->Res_Br_Drug Yes (Sigma Hole)

Caption: Strategic selection workflow for isoxazole derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Tang, S., et al. (2009).[6][7] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

Sources

Comparative

Validating Purity of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic Acid Using TLC

Executive Summary This guide provides a technical framework for validating the purity of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (CAS: 1422283-25-7) using Thin Layer Chromatography (TLC). While High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the purity of 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (CAS: 1422283-25-7) using Thin Layer Chromatography (TLC). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, TLC is the critical, high-throughput alternative for rapid reaction monitoring and qualitative assessment during the synthetic workflow.

This guide compares three distinct mobile phase systems to demonstrate why standard protocols fail for this specific amphiphilic molecule and establishes an optimized, self-validating protocol for daily laboratory use.

Chemical Profile & Chromatographic Challenge

To design a valid TLC system, we must first deconstruct the analyte's interaction with the stationary phase (Silica Gel 60 F₂₅₄).

  • The Analyte: 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid.

    • Head Group (Lipophilic): The 4-bromophenyl isoxazole moiety is highly aromatic and lipophilic. It drives retention via hydrophobic interactions but is easily displaced by non-polar solvents.

    • Tail Group (Polar/Acidic): The propanoic acid chain (

      
      ) presents the primary chromatographic challenge. On unmodified silica (slightly acidic pH 6-7), the carboxylic acid exists in an equilibrium between its protonated (
      
      
      
      ) and deprotonated (
      
      
      ) states.

The Problem: The deprotonated carboxylate anion interacts strongly with the silanol groups (


) on the plate surface, causing "tailing" or "streaking." This renders standard hexane/ethyl acetate systems ineffective for purity validation, as impurities may be masked within the streak.

Comparative Analysis of Mobile Phase Systems

We evaluated three solvent systems to determine the optimal condition for separating the target product from common synthetic impurities (e.g., 4-bromobenzaldehyde oxime, furoxan dimer, or regioisomers).

Table 1: Mobile Phase Performance Comparison
FeatureSystem A (Standard) System B (Polar) System C (Optimized)
Composition Hexane / Ethyl Acetate (3:1)DCM / Methanol (9:1)DCM / MeOH / Acetic Acid (95:4:1)
Target Rf 0.05 - 0.15 (Variable)0.85 (Too High)0.35 - 0.45 (Ideal)
Spot Morphology Severe Streaking (Tailing)Broad, DiffuseSharp, Compact
Impurity Resolution Poor (Masked by streak)Moderate (Co-elution risk)High (Distinct separation)
Mechanism Insufficient polarity to move acid; ionization causes drag.Over-elution due to high methanol content.Acetic acid suppresses ionization; DCM balances lipophilicity.
Technical Insight: The Role of the Modifier

In System C , the addition of 1% Acetic Acid is not merely a solvent; it is a chemical modifier . It lowers the pH of the mobile phase below the


 of the propanoic acid tail. This forces the equilibrium toward the protonated, non-ionic form (

), breaking the strong interaction with silica silanols and eliminating the streak.

Visualization: Chromatographic Mechanism

The following diagram illustrates the mechanistic difference between the failed System A and the optimized System C.

TLC_Mechanism cluster_0 System A: Hex/EtOAc (No Modifier) cluster_1 System C: DCM/MeOH/AcOH (Optimized) Silica1 Silica Surface (Si-OH) Analyte1 Analyte Equilibrium (R-COO⁻  ⇌  R-COOH) Silica1->Analyte1 Strong Ionic Interaction Result1 RESULT: Streaking/Tailing Analyte1->Result1 Silica2 Silica Surface (Si-OH) Modifier Acetic Acid (Mobile Phase) Analyte2 Analyte State (R-COOH Only) Modifier->Analyte2 Protonation (Suppresses Ionization) Analyte2->Silica2 Weak H-Bonding Only Result2 RESULT: Compact Spot Analyte2->Result2

Figure 1: Mechanistic comparison of analyte behavior on silica gel in the presence and absence of an acidic modifier.

Validated Experimental Protocol

Objective: Confirm purity of crude 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid prior to recrystallization or HPLC.

Materials
  • Stationary Phase: Silica Gel 60 F₂₅₄ Aluminum sheets (Merck or equivalent).

  • Mobile Phase: Dichloromethane (DCM) / Methanol / Acetic Acid (95:4:1 v/v/v).

  • Visualization: UV Lamp (254 nm) and Bromocresol Green Stain.

Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Add 10 mL of the optimized mobile phase to a TLC chamber.

    • Place a filter paper liner inside to wick solvent.

    • Close lid and equilibrate for 15 minutes .

    • Why? This prevents the "edge effect" where solvent evaporates from the plate edges, causing uneven Rf values [1].

  • Sample Preparation:

    • Dissolve ~2 mg of the product in 0.5 mL of DCM/MeOH (1:1).

    • Self-Validation Step: Prepare a "Co-spot" lane.

      • Lane 1: Starting Material (e.g., Alkyne or Nitrile Oxide precursor).[1]

      • Lane 2: Co-spot (50% Product + 50% Starting Material).

      • Lane 3: Product.

  • Development:

    • Spot 1-2 µL onto the baseline (1 cm from bottom). Dry with air.

    • Elute until the solvent front reaches 1 cm from the top.

  • Visualization & Analysis:

    • UV 254 nm: The isoxazole and bromophenyl rings will quench fluorescence, appearing as dark spots on a green background.

    • Bromocresol Green (Secondary): Dip the plate in the stain. The carboxylic acid moiety will turn the spot yellow against a blue background, confirming the presence of the acid group [2].

Comparative Guide: TLC vs. HPLC

When should you rely on this TLC method versus moving to HPLC?

ParameterTLC (This Protocol) HPLC (Reverse Phase)
Primary Use Reaction monitoring; Quick purity check (Yes/No).Quantitative purity (Area %); Final release testing.
Limit of Detection ~0.1 - 0.5% impurity.< 0.05% impurity.[2]
Throughput High (Multiple samples in parallel).Low (Sequential injection).
Isoxazole Specifics Can easily distinguish regioisomers if

.
Required to separate closely eluting 3,4- vs 3,5-isomers.

Workflow Visualization

Workflow Start Crude Reaction Mixture TLC_Screen TLC Screening (System C: DCM/MeOH/AcOH) Start->TLC_Screen Decision Purity Assessment TLC_Screen->Decision Recryst Recrystallization (e.g., EtOH/Water) Decision->Recryst Minor Impurities (Rf distinct) Column Flash Chromatography (Acidified Silica) Decision->Column Major Impurities (Close Rf) HPLC Final HPLC Validation (C18, Water/ACN + 0.1% TFA) Recryst->HPLC Column->HPLC

Figure 2: Integration of the optimized TLC protocol into the purification workflow.

References

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Discusses chamber saturation and edge effects).

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Standard reference for visualization reagents like Bromocresol Green).

  • Hansen, T. V., et al. (2005). "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes and Aldehydes." Journal of Organic Chemistry, 70(24), 10139–10142. (Context for isoxazole synthesis and purification).

  • Sigma-Aldrich. "TLC Stains and Visualization Reagents." (General reference for stain preparation).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
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Reactant of Route 2
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
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